4-Methoxy-N,N-dimethylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methoxy-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10(2)8-4-6-9(11-3)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKDMNHEQMILPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220377 | |
| Record name | N,N-Dimethyl-4-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701-56-4 | |
| Record name | 4-Methoxy-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-4-anisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 701-56-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethyl-4-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIMETHYL-P-ANISIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8CL89W8AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Methoxy-N,N-dimethylaniline CAS number and properties
An In-depth Technical Guide to 4-Methoxy-N,N-dimethylaniline CAS Number: 701-56-4
This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the compound's core properties, safety information, and detailed experimental protocols for its synthesis and application in further chemical reactions.
Compound Identification and Properties
This compound, also known as N,N-Dimethyl-p-anisidine, is an aromatic organic compound. Its structure features a dimethylamino group and a methoxy group attached to a benzene ring at positions 1 and 4, respectively.
Chemical and Physical Data
The key quantitative properties of this compound are summarized in the tables below for easy reference.
Table 1: Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Physical Form | Solid, Semi-solid, or Liquid |
| Melting Point | 48 °C |
| Boiling Point | 239.2 °C at 760 mmHg |
| Density | 0.998 g/cm³ |
| Flash Point | 69.5 °C |
| Vapor Pressure | 0.0407 mmHg at 25 °C |
| Solubility | Slightly soluble in water (1.7 g/L at 25 °C)[1] |
| Storage Temperature | Room Temperature, sealed in a dry place[2][3] |
Table 2: Chemical Descriptors
| Descriptor | Value |
| IUPAC Name | This compound[3] |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)OC[1][2] |
| InChI Key | ZTKDMNHEQMILPE-UHFFFAOYSA-N[1][3] |
| pKa | 5.84 ± 0.12 (Predicted)[1][2] |
| LogP | 1.76120[2] |
| Hydrogen Bond Donor Count | 0[2] |
| Hydrogen Bond Acceptor Count | 2[1][2] |
| Rotatable Bond Count | 2[1][2] |
Health and Safety Information
Proper handling of this compound is crucial. The compound is classified as hazardous, and appropriate personal protective equipment (PPE) should be used at all times.
Table 3: GHS Hazard and Precautionary Statements
| Classification | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed[3] |
| H315 | Causes skin irritation[3] | |
| H319 | Causes serious eye irritation[3] | |
| H335 | May cause respiratory irritation[3] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[3][4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3][4] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its use in a subsequent photocatalytic reaction.
Synthesis via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines.[5] In this case, p-anisidine (4-methoxyaniline) is dimethylated using excess formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[1] The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by a hydride transfer from formic acid.[6] The reaction is irreversible due to the loss of carbon dioxide gas and stops once the tertiary amine is formed, preventing the formation of quaternary ammonium salts.[5]
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH) solution (e.g., 2N)
-
Ethyl acetate or other suitable organic solvent
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, combine p-anisidine with an excess of formic acid and a 37% aqueous solution of formaldehyde.[1][2]
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours.[2] The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully basify the mixture by slowly adding a sodium hydroxide solution until the pH reaches approximately 9-10.
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate.[2]
-
Combine the organic extracts and wash them with brine.
-
Dry the combined organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography if necessary.[1]
Caption: Workflow for the synthesis of this compound.
Photocatalytic Sulfonylation of this compound
This protocol describes the use of this compound as a substrate in a visible-light-mediated photocatalytic reaction to synthesize complex sulfones.[3] The reaction involves the generation of a sulfinyl radical from an N-hydroxymethylphthalimide (NHMP) sulfone precursor, which then reacts with the electron-rich aniline derivative.
Materials:
-
This compound (1 equivalent)
-
NHMP sulfone derivative (2-3 equivalents)
-
Ru(bpy)₃(PF₆)₂ (2 mol %)
-
Degassed Acetonitrile (MeCN, 0.1 M)
-
Water
-
Ethyl acetate
Procedure:
-
Charge a 10 mL sealed vial with this compound, the corresponding NHMP sulfone derivative, and the photocatalyst Ru(bpy)₃(PF₆)₂.[3]
-
Evacuate the vial and backfill it with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed acetonitrile (0.1 M) to the vial via a syringe.
-
Place the vial approximately 5.0 cm from a blue LED light source (λₘₐₓ = 440 nm) and irradiate for 2 hours. The reaction temperature should be maintained at 40–50 °C.[3]
-
Upon completion of the reaction (monitored by TLC or LC-MS), dilute the reaction mixture with water.
-
Extract the product from the aqueous layer using ethyl acetate.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude sulfonylated product.
-
Purify the product as needed, typically via column chromatography.
Caption: Experimental workflow for photocatalytic sulfonylation.
References
Synthesis of 4-Methoxy-N,N-dimethylaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 4-Methoxy-N,N-dimethylaniline, a key intermediate in the pharmaceutical and chemical industries. This document details various methodologies, including the classic Eschweiler-Clarke reaction, modern reductive amination techniques, and palladium-catalyzed Buchwald-Hartwig amination. Additionally, a greener synthesis approach using dimethyl carbonate is discussed. Each method is presented with detailed experimental protocols, comparative quantitative data, and visual representations of the reaction pathways to aid researchers in selecting the most suitable route for their specific needs.
Comparison of Primary Synthesis Routes
The selection of a synthetic pathway for this compound is a critical decision influenced by factors such as desired yield, purity, scalability, and the availability of starting materials and reagents. The following table summarizes the key quantitative parameters for the three primary synthesis routes discussed in this guide.
| Synthesis Route | Starting Material(s) | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| Eschweiler-Clarke Reaction | p-Anisidine | Formaldehyde, Formic Acid | 4.5 - 20 hours | 65 - 130°C | ~59-74%[1] |
| Reductive Amination | p-Anisidine | Formaldehyde, Sodium triacetoxyborohydride | ~1 hour | Room Temperature | Good to High |
| Buchwald-Hartwig Amination | 4-Chloroanisole, Dimethylamine | Pd₂(dba)₃, XPhos, K₃PO₄ | ~16 hours | 80 - 110°C | Good to High |
I. Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a well-established and straightforward method for the N,N-dimethylation of primary amines. This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. A key advantage of this method is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[2][3]
Signaling Pathway
Caption: Eschweiler-Clarke reaction pathway for the synthesis of this compound.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-anisidine (1 equivalent) in a suitable solvent such as ethanol.
-
Reagent Addition: Add an excess of aqueous formaldehyde (e.g., 10 equivalents) followed by an excess of formic acid.[1]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-100°C) and maintain for 4.5 to 20 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is basic.
-
Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[4]
II. Reductive Amination
Reductive amination is a versatile method for forming amines from carbonyl compounds and ammonia or primary/secondary amines. For the synthesis of this compound, p-anisidine is reacted with formaldehyde to form an intermediate imine or enamine, which is then reduced in situ to the desired tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a mild and selective option that allows the reaction to be performed at room temperature.[5][6]
Signaling Pathway
Caption: Reductive amination pathway for the synthesis of this compound.
Experimental Protocol
-
Reaction Setup: To a stirred solution of p-anisidine (1 equivalent) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add formaldehyde (2.2 equivalents, as a 37% aqueous solution).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Stir the reaction for approximately 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
III. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This method is particularly useful for coupling aryl halides or triflates with amines. For the synthesis of this compound, this involves the reaction of a 4-haloanisole (e.g., 4-chloroanisole or 4-bromoanisole) with dimethylamine in the presence of a palladium catalyst and a suitable ligand.[9]
Signaling Pathway
Caption: Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol
-
Reaction Setup: In an oven-dried Schlenk tube or a similar reaction vessel, combine the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos or tBu₃P·HBF₄), and the base (e.g., sodium tert-butoxide or potassium phosphate).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the 4-haloanisole (1 equivalent), followed by the solvent (e.g., anhydrous toluene or THF), and finally the dimethylamine (as a solution in THF or as a gas).
-
Reaction Conditions: Heat the reaction mixture to the specified temperature (typically 80-110°C) and stir for the required time (e.g., 16 hours). Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
IV. Alternative "Green" Synthesis: N-methylation with Dimethyl Carbonate
In the pursuit of more environmentally friendly synthetic methods, dimethyl carbonate (DMC) has emerged as a "green" methylating agent, offering a safer alternative to traditional reagents like methyl iodide and dimethyl sulfate.[10] The reaction of anilines with DMC can be catalyzed by onium salts to produce N,N-dimethylated products with high selectivity and yield.[11]
Experimental Protocol (Conceptual)
-
Reaction Setup: In a high-pressure reactor, charge p-anisidine, dimethyl carbonate (in excess), and a catalytic amount of an onium salt (e.g., tetrabutylammonium bromide).
-
Reaction Conditions: Heat the sealed reactor to a temperature typically in the range of 160-200°C for several hours.
-
Work-up and Purification: After cooling, the excess dimethyl carbonate and any co-solvent can be removed by distillation. The remaining mixture can be worked up by extraction and purified by distillation or chromatography to yield this compound.
Product Purification
Regardless of the synthetic route employed, the final product, this compound, may require purification to remove unreacted starting materials, by-products, and residual catalyst. Common purification techniques include:
-
Vacuum Distillation: Effective for separating the product from less volatile impurities.
-
Column Chromatography: Silica gel chromatography using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is a standard method for achieving high purity.[4]
-
Acid-Base Extraction: To remove any unreacted p-anisidine or mono-methylated product, the crude mixture can be dissolved in an organic solvent and washed with a dilute acid solution. The desired tertiary amine will remain in the organic phase, while the primary and secondary amines will be protonated and move to the aqueous phase. Subsequent neutralization of the aqueous layer and extraction can be used to recover these materials if desired.
References
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxy-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-N,N-dimethylaniline, also known as N,N-dimethyl-p-anisidine, is an aromatic organic compound with the chemical formula C₉H₁₃NO. This tertiary amine is a derivative of aniline and finds utility in various chemical syntheses, including as a precursor in the production of dyes and as a reagent in specific organic reactions. Its electronic properties, influenced by the electron-donating methoxy and dimethylamino groups, make it a subject of interest in the study of electrophilic aromatic substitution and other chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its reactivity.
Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in experimental settings. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [2][3] |
| Appearance | Solid or Semi-solid or liquid or lump | [1] |
| Melting Point | 48 °C | [4] |
| Boiling Point | 239.2 °C at 760 mmHg | [3][4] |
| Density | 1.0 ± 0.1 g/cm³ | [3] |
| Solubility | Slightly soluble in water (1.7 g/L at 25 °C) | [5] |
| pKa of Conjugate Acid | 5.84 ± 0.12 (Predicted) | [4][5] |
| Storage | Sealed in dry, room temperature | [1][4] |
Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by the presence of the electron-donating dimethylamino and methoxy groups on the aromatic ring. These groups increase the electron density of the benzene ring, making it highly susceptible to electrophilic attack, particularly at the ortho and para positions relative to the activating groups.
Basicity
The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering the molecule basic. The methoxy group, being electron-donating, further increases the electron density on the nitrogen, enhancing its basicity compared to aniline. However, the lone pair on the nitrogen can also be delocalized into the aromatic ring through resonance, which tends to decrease its availability for protonation compared to aliphatic amines.
Nucleophilicity
The increased electron density on the aromatic ring and the nitrogen atom makes this compound a good nucleophile. It readily participates in reactions with electrophiles.
Electrophilic Aromatic Substitution
As an activated aromatic compound, this compound undergoes electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, with ease. A notable example is the Vilsmeier-Haack reaction, which introduces a formyl group onto the aromatic ring.
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (of 4-methoxy-N-methylaniline in CDCl₃, 400 MHz):
-
δ 6.82 (d, J = 8.7 Hz, 2H): Aromatic protons ortho to the methoxy group.
-
δ 6.60 (d, J = 8.6 Hz, 2H): Aromatic protons ortho to the N-methylamino group.
-
δ 3.77 (s, 3H): Protons of the methoxy group.
-
δ 2.81 (s, 3H): Protons of the N-methyl group.[6]
¹³C NMR (of 4-methoxy-N-methylaniline in CDCl₃, 101 MHz):
-
δ 152.13, 143.75, 114.96, 113.67, 55.89, 31.63 [6]
For this compound, one would expect to see a singlet for the six protons of the two N-methyl groups and a singlet for the three protons of the methoxy group in the ¹H NMR spectrum. The aromatic region would show signals corresponding to the four aromatic protons. In the ¹³C NMR spectrum, distinct signals for the aromatic carbons, the N-methyl carbons, and the methoxy carbon would be observed.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Expected vibrational frequencies include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=C stretching (aromatic): ~1500-1600 cm⁻¹
-
C-N stretching: ~1310-1360 cm⁻¹
-
C-O stretching (aryl ether): ~1230-1270 cm⁻¹ (asymmetric) and ~1020-1075 cm⁻¹ (symmetric)
UV-Vis Spectroscopy
The UV-Vis spectrum of N,N-dimethylaniline in cyclohexane shows an absorption maximum at 251 nm.[7] For this compound, a bathochromic (red) shift in the absorption maximum is expected due to the presence of the electron-donating methoxy group, which extends the conjugation of the system.
Experimental Protocols
Synthesis of this compound via Eschweiler-Clarke Reaction
This method provides a straightforward route to this compound from p-anisidine.
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Formic acid (88-98%)
-
Formaldehyde solution (37% in water)
-
Sodium hydroxide solution
-
Organic solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve p-anisidine in an excess of formic acid.
-
Slowly add an excess of formaldehyde solution to the mixture while stirring.
-
Heat the reaction mixture to reflux at 80-100°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture by adding a sodium hydroxide solution until the pH is approximately 9-10.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.[8][9]
Caption: Workflow for the synthesis of this compound.
Vilsmeier-Haack Formylation of this compound
This reaction introduces a formyl group onto the aromatic ring, typically at the position ortho to the strongly activating dimethylamino group.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium acetate solution
-
Diethyl ether (Et₂O) or other suitable organic solvent
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.
-
To this mixture, add a solution of this compound in DMF.
-
Allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice.
-
Add a solution of sodium acetate and stir.
-
Extract the product with an organic solvent like diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product by column chromatography.[10][11][12][13]
References
- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. rsc.org [rsc.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. PhotochemCAD | N,N-Dimethyl-aniline [photochemcad.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to the Safety Data for 4-Methoxy-N,N-dimethylaniline
This guide provides a comprehensive overview of the safety data for 4-Methoxy-N,N-dimethylaniline (CAS No: 701-56-4), tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and the necessary precautions for safe handling, based on available Safety Data Sheets (SDS).
Chemical and Physical Properties
The fundamental physical and chemical characteristics of this compound are crucial for its proper handling and storage. These properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃NO | [1][2][3] |
| Molecular Weight | 151.21 g/mol | [1][3][4] |
| Physical State | Solid, Semi-solid, or liquid | |
| Appearance | Beige Solid or Low melting solid | [5] |
| Odor | Odorless | [5] |
| Melting Point/Range | 33 - 36 °C / 91.4 - 96.8 °F | [5] |
| Boiling Point/Range | 135 - 136 °C / 275 - 276.8 °F @ 19 mmHg 239.2±23.0 °C at 760 mmHg | [2][5] |
| Flash Point | 110 °C / 230 °F 69.5±24.9 °C | [2][5] |
| Density | 1.0±0.1 g/cm³ | [2] |
| Solubility | Slightly soluble (1.7 g/L at 25 °C) | [6] |
| Vapor Pressure | 0.0±0.5 mmHg at 25°C | [2] |
| Purity | >95% (GC) or 98% | [3][7] |
| Storage Temperature | Room Temperature, sealed in dry, inert atmosphere | [3][8] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity and irritation.
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][8] |
| Acute Toxicity, Inhalation (Dusts/Mists) | Category 4 | H332: Harmful if inhaled | [5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][8] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [3][4][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][3][4][8] |
Signal Word: Warning[5]
Hazard Pictogram:
-
GHS07 (Exclamation Mark)
Toxicological Information
Detailed quantitative toxicological data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) are not available in the reviewed safety data sheets. The toxicological properties have not been fully investigated.[1][5]
| Toxicity Endpoint | Result | Reference(s) |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [5][8] |
| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | [5] |
| Acute Dermal Toxicity | No data available | [4] |
| Carcinogenicity | No component of this product is identified as a carcinogen by IARC, ACGIH, or NTP. | [1][8] |
| Reproductive Toxicity | No data available | [1] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [1] |
Experimental Protocols
The Safety Data Sheets for this compound do not provide detailed experimental methodologies for the cited toxicological or physical hazard data. The classifications are based on established regulatory standards such as the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4][5] Adherence to standard practices for handling hazardous chemicals is mandatory.
Safe Handling Protocol:
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[5]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[1][4]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after use. Wear a lab coat or other protective clothing.[1][4]
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved P95 or P1 type particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[1]
-
-
Hygiene Measures: Wash hands thoroughly after handling and before breaks.[1] Do not eat, drink, or smoke in the laboratory.[5]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing.[5] Avoid breathing dust, fumes, or vapors.[5] Avoid dust formation.[5]
Logical Workflow: Hazard Response
The following diagram illustrates the logical workflow for responding to an exposure or spill event involving this compound, based on the first-aid and accidental release measures outlined in the SDS.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[4]
-
Conditions to Avoid: Extremes of temperature and direct sunlight.[4] Avoid formation of dust.[5]
-
Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][5]
-
Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][5]
Fire-Fighting and Disposal Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Disposal: Dispose of this material and its container at a licensed hazardous waste disposal facility.[1] Do not let the product enter drains.[1] Contaminated packaging should be disposed of as unused product.[1]
This technical guide summarizes the currently available safety information for this compound. Users must always consult the most recent and complete Safety Data Sheet from their supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
References
- 1. capotchem.cn [capotchem.cn]
- 2. This compound | CAS#:701-56-4 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [guidechem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. angenechemical.com [angenechemical.com]
A Comprehensive Spectroscopic Guide to 4-Methoxy-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for 4-Methoxy-N,N-dimethylaniline, a compound of interest in various chemical and pharmaceutical research fields. This document compiles and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables provide a consolidated summary of the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 6.87 – 6.82 | m | 2H | Ar-H | |
| 6.78 – 6.73 | m | 2H | Ar-H | |
| 3.76 | s | 3H | -OCH₃ | |
| 2.86 | s | 6H | -N(CH₃)₂ |
Solvent: CDCl₃, Frequency: 400 MHz
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 151.98 | Ar-C (C-O) |
| 145.70 | Ar-C (C-N) |
| 114.92 | Ar-C |
| 114.59 | Ar-C |
| 55.72 | -OCH₃ |
| 41.83 | -N(CH₃)₂ |
Solvent: CDCl₃, Frequency: 101 MHz
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2800 | C-H stretch (aromatic and aliphatic) |
| ~1610 | C=C stretch (aromatic ring) |
| ~1510 | C=C stretch (aromatic ring) |
| ~1240 | C-O stretch (aryl ether) |
| ~1040 | C-N stretch |
Note: The IR data is based on typical values for similar aromatic compounds and may vary slightly based on the experimental conditions.
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 151 | High | [M]⁺ (Molecular Ion) |
| 136 | High | [M - CH₃]⁺ |
| 108 | Moderate | [M - CH₃ - CO]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is approximately 4-5 cm.
2. ¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 10-12 ppm centered around 5 ppm is typically sufficient.
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
3. ¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 200-220 ppm is generally used.
-
A sufficient number of scans (typically several hundred to thousands) are required to achieve an adequate signal-to-noise ratio.
-
Process the FID similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
Place a small amount (1-2 mg) of this compound in an agate mortar.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
2. Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
1. Sample Introduction:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
2. Data Acquisition (Electron Ionization - EI):
-
The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
The detector records the abundance of each ion at a specific m/z value.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for Spectroscopic Analysis.
Mass Spectrometry Fragmentation Pathway
Caption: Fragmentation of this compound.
An In-depth Technical Guide to the Basicity and pKa of 4-Methoxy-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the basicity and pKa value of 4-Methoxy-N,N-dimethylaniline, an aromatic amine of interest in various chemical and pharmaceutical research domains. The document details its physicochemical properties, experimental protocols for pKa determination, and a theoretical framework for understanding its basicity.
Core Concepts: Basicity and pKa
The basicity of an amine refers to its ability to accept a proton (H⁺). This property is quantified by the pKa value of its conjugate acid. A higher pKa value indicates a stronger base, as the conjugate acid is weaker and less likely to donate its proton. For an amine (B), the equilibrium with its conjugate acid (BH⁺) in water is represented as:
B + H₂O ⇌ BH⁺ + OH⁻
The pKa is the negative logarithm of the acid dissociation constant (Ka) of the conjugate acid (BH⁺). Understanding the pKa is crucial in drug development as it influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties.
Physicochemical Data of this compound
The quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 701-56-4 | [1] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Predicted pKa | 5.84 ± 0.12 | [2][3] |
Theoretical Framework of Basicity
The basicity of this compound is primarily influenced by the electronic effects of its substituents on the aromatic ring.
-
N,N-dimethyl group: The two methyl groups on the nitrogen atom are electron-donating through the inductive effect, increasing the electron density on the nitrogen and making the lone pair more available for protonation.
-
Methoxy group (-OCH₃): Located at the para position, the methoxy group exerts two opposing effects:
-
+M (Mesomeric) or +R (Resonance) effect: The lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions. This effect enhances the basicity of the amino group.
-
-I (Inductive) effect: The electronegative oxygen atom withdraws electron density from the ring through the sigma bonds.
-
Generally, for the methoxy group, the +M effect is stronger than the -I effect, leading to an overall electron-donating character. This increases the electron density on the nitrogen atom of the dimethylamino group, making this compound more basic than aniline.
Experimental Determination of pKa
The pKa of an aromatic amine like this compound can be determined experimentally using several methods, with potentiometric titration and spectrophotometry being the most common.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[4] The procedure involves titrating a solution of the amine with a strong acid and monitoring the change in pH.
Materials and Equipment:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Potassium Chloride (KCl)
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (50 mL or 100 mL)
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM concentration. Due to the limited water solubility of many aromatic amines, a co-solvent system (e.g., water-methanol or water-ethanol) may be necessary.[5][6]
-
Ionic Strength Adjustment: Add a sufficient amount of KCl to the analyte solution to maintain a constant ionic strength, typically around 0.15 M.[7]
-
Initial pH Adjustment: Acidify the solution to a pH of approximately 1.8-2.0 by adding 0.1 M HCl. This ensures that the amine is fully protonated at the start of the titration.[7]
-
Titration: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12-12.5.[7]
-
Data Analysis: Plot the pH values against the volume of NaOH added to obtain a titration curve. The pKa can be determined from the half-equivalence point, which is the point on the curve where half of the protonated amine has been neutralized. At this point, pH = pKa.
Logical Workflow for pKa Determination
The following diagram illustrates the logical workflow for the experimental determination of the pKa value of an aromatic amine.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
This technical guide has provided a detailed examination of the basicity and pKa of this compound. The predicted pKa value of 5.84±0.12 reflects the influence of the electron-donating dimethylamino and methoxy groups. The outlined experimental protocol for potentiometric titration offers a reliable method for the empirical determination of this crucial physicochemical parameter. A thorough understanding of the pKa is essential for professionals in research and drug development to predict and optimize the behavior of molecules in biological systems.
References
- 1. CID 159413652 | C18H26N2O2 | CID 159413652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-methoxy-2,6-dimethyl-aniline synthesis - chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]
- 7. creative-bioarray.com [creative-bioarray.com]
An In-depth Technical Guide to the Electronic Effects of Substituents on N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic effects of various substituents on the N,N-dimethylaniline core structure. Understanding these effects is crucial for tuning the reactivity, basicity, and spectroscopic properties of this important scaffold, which finds widespread application in the synthesis of dyes, pharmaceuticals, and other functional materials. This document presents quantitative data, detailed experimental protocols, and visual representations of key chemical principles to aid researchers in their scientific endeavors.
Quantitative Analysis of Substituent Effects
The electronic influence of a substituent on the N,N-dimethylaniline ring can be quantified through several key parameters: Hammett constants (σ), pKa values, and NMR chemical shifts (¹³C and ¹⁵N). These parameters provide a numerical basis for understanding and predicting how a substituent will modulate the electron density of the aromatic system and the lone pair on the nitrogen atom.
Hammett Constants
The Hammett equation, log(K/K₀) = ρσ, is a fundamental tool in physical organic chemistry for quantifying the electronic effects of meta- and para-substituents on the reactivity and equilibrium of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, indicates the sensitivity of a given reaction to these effects. For the ionization of anilinium ions, a positive ρ value signifies that electron-withdrawing groups increase the acidity (decrease the pKa).
pKa Values
The pKa of the conjugate acid of a substituted N,N-dimethylaniline is a direct measure of its basicity. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, making it more basic and resulting in a higher pKa value. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, leading to lower basicity and a lower pKa value.
NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shifts of the carbon (¹³C) and nitrogen (¹⁵N) atoms in the N,N-dimethylaniline scaffold are sensitive to changes in electron density induced by substituents. Generally, electron-donating groups cause an upfield shift (lower ppm) of the para-carbon and the nitrogen atom, while electron-withdrawing groups lead to a downfield shift (higher ppm).
Table 1: Electronic Parameters of Substituted N,N-dimethylanilines
| Substituent (para-) | Hammett Constant (σp) | pKa | ¹³C NMR (δ C4, ppm) | ¹⁵N NMR (δ, ppm) |
| -H | 0.00 | 5.07 | 117.1 | -326.5 |
| -CH₃ | -0.17 | 5.46 | 116.4 | -329.1 |
| -OCH₃ | -0.27 | 5.55 | 114.5 | -331.2 |
| -N(CH₃)₂ | -0.83 | 6.56 | 113.1 | -338.7 |
| -Cl | 0.23 | 4.68 | 118.3 | -323.8 |
| -Br | 0.23 | 4.23 | 118.5 | -323.5 |
| -CN | 0.66 | 3.45 | 121.2 | -318.9 |
| -NO₂ | 0.78 | 0.65 | 125.8 | -312.3 |
Note: The presented pKa and NMR data are representative values and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
Synthesis of a Series of para-Substituted N,N-dimethylanilines
This protocol describes a general method for the synthesis of para-substituted N,N-dimethylanilines via the methylation of the corresponding para-substituted anilines.
Materials:
-
Appropriate para-substituted aniline (10 mmol)
-
Iodomethane (Methyl iodide) (30 mmol)
-
Potassium carbonate (K₂CO₃) (30 mmol)
-
Acetonitrile (50 mL)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 100 mL round-bottom flask, add the para-substituted aniline (10 mmol) and potassium carbonate (30 mmol).
-
Add acetonitrile (50 mL) to the flask and stir the suspension.
-
Slowly add iodomethane (30 mmol) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Remove the acetonitrile from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-dimethylaniline derivative.
-
Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the pKa of a substituted N,N-dimethylaniline using potentiometric titration.
Materials:
-
Substituted N,N-dimethylaniline (~0.1 mmol)
-
Methanol (50 mL)
-
Deionized water (50 mL)
-
Standardized 0.1 M Hydrochloric acid (HCl) solution
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Accurately weigh approximately 0.1 mmol of the substituted N,N-dimethylaniline and dissolve it in 50 mL of methanol in a 150 mL beaker.
-
Add 50 mL of deionized water to the beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Record the initial pH of the solution.
-
Titrate the solution by adding the standardized 0.1 M HCl solution in small increments (e.g., 0.1 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH changes become minimal after passing the equivalence point.
-
Plot a titration curve of pH versus the volume of HCl added.
-
The pKa is the pH at the half-equivalence point, which can be determined from the titration curve or its first derivative plot.
NMR Spectroscopic Analysis
This protocol provides a general procedure for acquiring ¹³C and ¹⁵N NMR spectra of substituted N,N-dimethylanilines.
Materials:
-
Substituted N,N-dimethylaniline (~20-30 mg for ¹³C, ~50-100 mg for ¹⁵N)
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube
Procedure:
-
Dissolve the sample of the substituted N,N-dimethylaniline in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.
-
Place the NMR tube in the NMR spectrometer.
-
Acquire a ¹H NMR spectrum to confirm the structure and purity of the sample.
-
For ¹³C NMR spectroscopy, acquire a proton-decoupled spectrum. Typical acquisition parameters include a spectral width of 250 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹⁵N NMR spectroscopy, use a proton-decoupled pulse sequence. Due to the low natural abundance and gyromagnetic ratio of ¹⁵N, a larger number of scans and a longer relaxation delay (e.g., 5-10 seconds) may be necessary. The use of techniques like DEPT or INEPT can enhance sensitivity.
-
Process the acquired spectra (Fourier transformation, phase correction, and baseline correction) and reference the chemical shifts to the solvent signal or an internal standard (e.g., tetramethylsilane for ¹³C).
Visualizing Electronic Effects and Reaction Mechanisms
Hammett Plot for the Basicity of Substituted N,N-dimethylanilines
The relationship between the electronic nature of a substituent and the basicity of the N,N-dimethylaniline can be visualized using a Hammett plot.
Caption: Hammett plot showing the linear free-energy relationship between the pKa and the Hammett substituent constant (σp).
Mechanism of Electrophilic Aromatic Substitution
The N,N-dimethylamino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. The following diagram illustrates the mechanism for the para-substitution of N,N-dimethylaniline.
An In-depth Technical Guide to the Solubility of 4-Methoxy-N,N-dimethylaniline in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-N,N-dimethylaniline. Understanding the solubility of this compound is crucial for its application in chemical synthesis, formulation development, and various research contexts. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.
Core Data Presentation: Solubility of this compound
Quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively available in publicly accessible literature. However, based on available data and the chemical properties of the molecule, a summary of its solubility profile is presented below. The "like dissolves like" principle suggests that this compound, being a moderately polar aromatic amine, will exhibit better solubility in organic solvents of similar polarity and limited solubility in highly polar or non-polar solvents.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Water | H₂O | 1.7 g/L[1] | 25 | Slightly soluble. |
| Ethanol | C₂H₅OH | Soluble | Not specified | Qualitative assessment based on general solubility of similar compounds. |
| Methanol | CH₃OH | Soluble | Not specified | Qualitative assessment based on general solubility of similar compounds. |
| Acetone | C₃H₆O | Soluble | Not specified | Qualitative assessment based on general solubility of similar compounds. |
| Dichloromethane | CH₂Cl₂ | Soluble | Not specified | Qualitative assessment based on general solubility of similar compounds. |
| Chloroform | CHCl₃ | Soluble | Not specified | Qualitative assessment based on general solubility of similar compounds. |
| Ethyl Acetate | C₄H₈O₂ | Soluble | Not specified | Qualitative assessment based on general solubility of similar compounds. |
| Hexane | C₆H₁₄ | Sparingly Soluble | Not specified | Expected to have low solubility due to its non-polar nature. |
| Toluene | C₇H₈ | Soluble | Not specified | Qualitative assessment based on general solubility of similar compounds. |
Note: The qualitative assessments are based on the general solubility of aromatic amines and an understanding of solvent-solute interactions. For precise quantitative data, experimental determination is highly recommended.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols provide a standardized approach for determining the solubility of a solid compound like this compound in various solvents. The most common and reliable method is the shake-flask method.
Shake-Flask Method for Equilibrium Solubility Determination
This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
1. Materials and Equipment:
-
This compound (pure solid)
-
Selected solvents of high purity
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials or flasks with airtight screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
2. Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Solvent Addition: Add a known volume or mass of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
Phase Separation: Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a clean, dry vial to remove any undissolved solid particles.
-
Dilution (if necessary): Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
3. Validation:
-
Purity of Compound and Solvent: Ensure the purity of both the solute and the solvent, as impurities can affect solubility.
-
Temperature Control: Maintain a constant and accurately controlled temperature throughout the experiment.
-
Confirmation of Equilibrium: Verify that equilibrium has been reached by analyzing samples at multiple time points.
Mandatory Visualization
The following diagrams illustrate the logical workflow for determining the solubility of an organic compound.
Caption: Workflow for Experimental Solubility Determination.
This comprehensive guide provides researchers with the available solubility information for this compound and a robust framework for experimentally determining this critical physicochemical property. Accurate solubility data is fundamental for the successful design and execution of experiments and for the development of new chemical entities.
References
Methodological & Application
Application Notes and Protocols for 4-Methoxy-N,N-dimethylaniline in Organic Synthesis
Introduction: 4-Methoxy-N,N-dimethylaniline is a versatile electron-rich aromatic amine utilized in a variety of organic transformations. Its electron-donating methoxy and dimethylamino groups activate the aromatic ring, making it a valuable substrate and reagent in the synthesis of intermediates for dyes, pharmaceuticals, and other specialty chemicals. These application notes provide detailed protocols for several key reactions involving this compound, intended for researchers, scientists, and professionals in drug development.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. This compound serves as an excellent substrate, yielding 2-methoxy-5-(dimethylamino)benzaldehyde, a valuable synthetic intermediate.[1]
Quantitative Data:
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 151.21 | 44.5 | 1.0 | 6.73 g |
| (Chloromethylene)dimethyliminium Chloride (Vilsmeier Reagent) | 127.99 | 66.75 | 1.5 | 8.54 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 440 mL |
| Sodium Acetate | 82.03 | 249.2 | 5.6 | 20.44 g |
| Water | 18.02 | - | - | 200 mL |
| Diethyl Ether | 74.12 | - | - | As needed for extraction |
| Product | 2-methoxy-5-(dimethylamino)benzaldehyde | ~34.3 | - | ~6.1 g (77% yield) |
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 6.73 g (44.5 mmol) of this compound in 440 mL of N,N-dimethylformamide (DMF).
-
Addition of Vilsmeier Reagent: To the solution, add 8.54 g (66.75 mmol) of (Chloromethylene)dimethyliminium Chloride (Vilsmeier Reagent) portion-wise while maintaining the temperature with appropriate cooling.
-
Reaction: Stir the reaction mixture at room temperature for the appropriate time to ensure complete formylation. Monitor the reaction progress by a suitable technique (e.g., TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding 200 mL of water.
-
Neutralization: Neutralize the reaction mixture with a solution of 20.44 g (249.2 mmol) of sodium acetate in water.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be performed by recrystallization or column chromatography to obtain approximately 6.1 g (77% yield) of 2-methoxy-5-(dimethylamino)benzaldehyde.[1]
Diagram of Vilsmeier-Haack Reaction Workflow:
Caption: Workflow for the Vilsmeier-Haack formylation of this compound.
Photocatalytic Sulfonylation
This compound can undergo C-H sulfonylation through a photoredox-catalyzed reaction, providing a mild and operationally simple method for the synthesis of complex sulfones.
Quantitative Data for Reaction Optimization:
| Entry | Variation from Standard Conditions | Yield (%) |
| 1 | fac-Ir(ppy)₃ as photocatalyst | 0-77 |
| 2 | [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ as photocatalyst | 15-87 |
| 3 | Standard Conditions | 85 (77 isolated) |
| 4 | 1.0 equiv of NHMP sulfone precursor | 30 |
| 5 | 3.0 equiv of NHMP sulfone precursor | 80 |
| 6 | Solvent: MeCN/H₂O | 75 |
| 7 | 0.05 M in MeCN | 77 |
| 8 | Solvent: DMSO or DMF | 0 |
| 9 | No blue LED irradiation | 0 |
| 10 | No Ru(bpy)₃(PF₆)₂ | 0 |
| Standard Conditions: NHMP sulfone precursor (2 equiv), Ru(bpy)₃(PF₆)₂ (2 mol %), blue LEDs, MeCN (0.1 M), 2 h. |
Experimental Protocol (General Procedure):
-
Reaction Setup: In a 10 mL sealed vial, combine the dialkylaniline (e.g., this compound, 1 equiv), the corresponding N-hydroxymethylphthalimide (NHMP) sulfone derivative (2 or 3 equiv), and Ru(bpy)₃(PF₆)₂ (2 mol %).
-
Degassing: Evacuate the vial and backfill with N₂ gas three times.
-
Solvent Addition: Add degassed acetonitrile (MeCN) to a concentration of 0.1 M via syringe.
-
Irradiation: Irradiate the reaction mixture at 40-50 °C, positioned approximately 5.0 cm from a Kessil blue LED (λₘₐₓ = 440 nm, 100% intensity) for 2 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic extracts with 1 N NaOH (3 times) to remove the phthalimide byproduct. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfonylated product.
Proposed Photocatalytic Cycle:
Caption: Proposed photocatalytic cycle for the sulfonylation of anilines.
Synthesis of Azo Dyes
This compound can be used as a coupling component in the synthesis of azo dyes. A common example is the reaction with a diazonium salt, such as that derived from p-nitroaniline, to produce a brightly colored azo compound.
Quantitative Data for Azo Dye Synthesis:
| Reactant | Molar Mass ( g/mol ) | Amount | Volume/Mass |
| p-Nitroaniline | 138.12 | 1.38 g | - |
| Sodium Nitrite | 69.00 | 0.69 g | - |
| Sulfuric Acid (conc.) | 98.08 | - | 2 mL |
| This compound | 151.21 | 1.21 g | - |
| Hydrochloric Acid (1 M) | 36.46 | - | 1.5 mL |
| Sodium Hydroxide (1 M) | 40.00 | - | ~10 mL |
Experimental Protocol:
Part A: Preparation of the Diazonium Salt
-
In a flask, carefully dilute 2 mL of concentrated H₂SO₄ in 10 mL of water.
-
To this solution, add 1.38 g of p-nitroaniline and gently heat to dissolve.
-
Cool the mixture in an ice bath to between 10-15°C.
-
In a separate test tube, dissolve 0.69 g of NaNO₂ in approximately 2 mL of water.
-
Add the NaNO₂ solution dropwise to the cold p-nitroaniline mixture with stirring to form the p-nitrobenzenediazonium sulfate solution.
Part B: Azo Coupling
-
In a beaker, dissolve 1.21 g of this compound in 1.5 mL of 1 M HCl and cool in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the this compound solution with constant stirring.
-
After the addition is complete, add approximately 10 mL of cold 1 M NaOH to the reaction mixture to precipitate the azo dye.
-
Collect the solid product by filtration, wash with water, and dry.
Diagram of Azo Dye Synthesis:
Caption: General workflow for the synthesis of an azo dye.
Synthesis of Malachite Green Analogs
This compound is a key reagent in the synthesis of triphenylmethane dyes, such as analogs of Malachite Green. The synthesis typically involves a condensation reaction with an aldehyde followed by an oxidation step.
Quantitative Data for Leuco-base Synthesis:
| Reagent | Amount (mmol) | Equivalents |
| Aldehyde | 10 | 1.0 |
| This compound | 40 | 4.0 |
| p-Toluenesulfonic acid | 10 | 1.0 |
Experimental Protocol:
Step 1: Synthesis of the Leuco-base
-
Reaction Setup: In a flask equipped with a Dean-Stark trap, combine the aldehyde (10 mmol), this compound (40 mmol), p-toluenesulfonic acid (10 mmol), and benzene (20 mL).
-
Reaction: Boil the reaction mixture for 9 hours, collecting the water that is formed in the Dean-Stark trap.
-
Work-up: After cooling, dilute the reaction mixture with benzene (40 mL) and wash twice with a 10% sodium bicarbonate solution and then with brine.
-
Purification: Evaporate the solvent and purify the residue by column chromatography on silica gel (e.g., 10:1 hexane-ethyl acetate) to afford the leuco-base.
Step 2: Oxidation to the Dye
-
Oxidation: The leuco-base is oxidized to the final dye using an oxidizing agent such as lead dioxide (PbO₂). The specific conditions for this step may vary.
Diagram of Malachite Green Analog Synthesis:
Caption: Two-step synthesis of Malachite Green analogs.
References
Application Notes and Protocols: 4-Methoxy-N,N-dimethylaniline in Amine Synthesis
Introduction
While 4-methoxy-N,N-dimethylaniline is a readily available aromatic compound, its direct application as a reagent, ligand, or additive in traditional C-N cross-coupling reactions such as the Buchwald-Hartwig amination or Ullmann condensation is not extensively documented in scientific literature. Searches for its use in these capacities did not yield specific protocols or significant data. However, the structural motifs of methoxy-substituted anilines and N,N-dimethylanilines are crucial in the synthesis of more complex molecules. This document provides detailed application notes and protocols for a related synthetic transformation: the preparation of a secondary amine, 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, through a reductive amination pathway. This synthesis showcases the reactivity of related aniline derivatives and provides a practical guide for researchers in organic synthesis and drug development.
Synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
The synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline is achieved through the condensation of p-anisidine and 4-(dimethylamino)benzaldehyde, followed by the reduction of the resulting Schiff base. This two-step, one-pot procedure is an effective method for forming a new C-N bond.
Experimental Protocol
Materials:
-
p-Anisidine
-
4-(Dimethylamino)benzaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Two-neck round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a two-neck round-bottom flask, dissolve p-anisidine (0.009 mol, 1.1084 g) in 20 mL of methanol.
-
Addition of Aldehyde: To the stirred solution, add 4-(dimethylamino)benzaldehyde (0.01 mol, 1.4919 g).
-
Schiff Base Formation: Equip the flask with a reflux condenser and heat the mixture to 80 °C. Maintain reflux for 8 hours to facilitate the formation of the Schiff base.
-
Reduction: After 8 hours, cool the reaction mixture to room temperature.
-
Workup and Extraction: The resulting product can be isolated and purified using standard techniques such as crystallization or column chromatography.
Data Presentation
The following table summarizes the key reactants and conditions for the synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Product |
| p-Anisidine | 4-(Dimethylamino)benzaldehyde | Methanol | 80 °C | 8 hours | 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline |
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship of the key steps in the synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline.
Caption: Synthetic workflow for the preparation of a secondary amine.
Caption: Logical steps in the synthesis protocol.
Application of 4-Methoxy-N,N-dimethylaniline in Dye Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Methoxy-N,N-dimethylaniline and its analogs in the synthesis of various classes of dyes, including triarylmethane and azo dyes. The protocols are based on established methodologies and are intended to be a guide for laboratory synthesis.
Introduction: The Role of this compound in Dye Chemistry
This compound is a valuable aromatic intermediate in the synthesis of a variety of dyes. Its chemical structure, featuring both a strong electron-donating methoxy group (-OCH₃) and a dimethylamino group (-N(CH₃)₂), makes it a highly activated aromatic ring. This high electron density, particularly at the ortho and para positions relative to the activating groups, renders it an excellent nucleophile for electrophilic aromatic substitution reactions, which are central to the formation of many dye molecules.
The presence of these functional groups influences the final properties of the dye in several ways:
-
Color: The electron-donating groups are auxochromes that intensify and modify the color of the chromophore. They cause a bathochromic shift (a shift to longer wavelengths), resulting in deeper and more intense colors.
-
Solubility: The nature of the substituents can be modified to alter the solubility of the dye in various solvents, which is crucial for its application.
-
Fastness: The overall molecular structure, influenced by the starting aniline, affects the dye's fastness to light, washing, and other environmental factors.
Application in Triarylmethane Dyes
Triarylmethane dyes are characterized by a central carbon atom attached to three aromatic rings. This compound and its close analog N,N-dimethylaniline are key components in the synthesis of many such dyes, including Malachite Green and Crystal Violet. The synthesis typically involves the condensation of the aniline derivative with an aromatic aldehyde or a derivative thereof, followed by oxidation.
Synthesis of Malachite Green Analogs
A classic example is the synthesis of Malachite Green, which traditionally uses N,N-dimethylaniline. The use of this compound would result in a structurally related dye with potentially different shades and properties. The general synthesis proceeds in two steps: the formation of a colorless leuco base, followed by its oxidation to the colored dye.
This protocol describes the acid-catalyzed condensation of benzaldehyde and N,N-dimethylaniline to form the leuco base.
Materials:
-
N,N-dimethylaniline: 35 g
-
Benzaldehyde: 14 g
-
Concentrated Hydrochloric Acid: 31.5 g
-
Sodium Hydroxide solution
-
Distilled water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or water bath
-
Steam distillation apparatus
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine 35 g of N,N-dimethylaniline, 14 g of benzaldehyde, and 31.5 g of concentrated hydrochloric acid.
-
Fit the flask with a reflux condenser and heat the mixture at 100°C for 24 hours.
-
After the reaction is complete, cool the mixture and make it alkaline with a sodium hydroxide solution.
-
Remove any unreacted benzaldehyde and N,N-dimethylaniline by steam distillation.
-
Pour the remaining reaction mixture into 1 liter of water to precipitate the leuco base.
-
Filter the resulting solid using a Büchner funnel and wash it with water until it is free from alkali.
-
Dry the collected leuco-malachite green.
This protocol details the oxidation of the leuco base to the final colored dye.
Materials:
-
Leuco-malachite green (from the previous step)
-
Hydrochloric Acid
-
Acetic Acid
-
Lead dioxide (PbO₂)
-
Sodium Sulfate
-
Sodium Hydroxide solution
Procedure:
-
Prepare a solution of 27 g of hydrochloric acid and 4 g of acetic acid in 2500-3000 ml of water.
-
Add this acidic solution to the melted leuco base.
-
With continuous stirring, slowly add a thin paste containing 7.5 g of pure lead dioxide.
-
Continue stirring for 2 hours after the addition is complete.
-
Filter off any unreacted lead dioxide.
-
Heat the filtrate to boiling and add sodium sulfate to precipitate any lead ions.
-
Filter the solution again.
-
Reheat the filtrate to boiling and precipitate the malachite green base by adding a sodium hydroxide solution.
Quantitative Data for Malachite Green Synthesis
The following table summarizes key quantitative data from a study on the synthesis of Malachite Green using different catalysts and reactant ratios.[1]
| Catalyst | Reactant Ratio (Benzaldehyde: N,N-DMA) | Reaction Time (hours) | Yield (%) |
| HCl | 1:3 | 6 | Not specified |
| SnCl₄ | 1:3 | 6 | Good |
| p-Toluenesulfonic acid | 1:3 | 6 | Not specified |
Note: The original document described the yield as "good" without providing a specific percentage.[1]
Synthesis Workflow and Reaction Mechanism
The following diagrams illustrate the experimental workflow and the general reaction mechanism for the synthesis of triarylmethane dyes.
Caption: Experimental workflow for the synthesis of Malachite Green.
Caption: General reaction mechanism for triarylmethane dye synthesis.
Application in Azo Dyes
Azo dyes are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. They are synthesized via a two-step process: diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component. This compound is an excellent coupling component due to its highly activated nature.
Synthesis of Azo Dyes
The general procedure involves preparing a diazonium salt from an aromatic amine and then reacting it with this compound in a coupling reaction.
This protocol provides a general method for the synthesis of an azo dye using an aromatic amine and a coupling component like this compound.
Materials:
-
Aromatic amine (e.g., sulfanilic acid)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
This compound
-
Sodium hydroxide (NaOH) solution
-
Ice
Equipment:
-
Beakers
-
Stirring rod
-
Ice bath
Procedure:
-
Diazotization:
-
Dissolve the aromatic amine in an acidic solution (e.g., HCl in water).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite with constant stirring, maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a change in the solution.
-
-
Coupling:
-
In a separate beaker, dissolve this compound in a suitable solvent (e.g., dilute acid).
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
-
The coupling reaction usually occurs rapidly, resulting in the formation of the brightly colored azo dye.
-
Adjust the pH of the solution as needed to facilitate the precipitation of the dye.
-
-
Isolation:
-
Filter the precipitated dye using a Büchner funnel.
-
Wash the dye with cold water to remove any unreacted starting materials and salts.
-
Dry the final product.
-
Logical Relationship of Substituent Effects
The following diagram illustrates how the structural features of this compound contribute to its function as a coupling component in dye synthesis.
Caption: Contribution of this compound's structure to its role in dye synthesis.
Application in Fluorescent Dyes
While less direct, derivatives of N,N-dimethylaniline are used in the synthesis of fluorescent dyes. The strong electron-donating character of the dimethylamino group can be part of a donor-π-acceptor (D-π-A) system, which is a common motif in fluorescent molecules. The methoxy group in this compound would further enhance the electron-donating strength of the donor part of such a system, potentially leading to dyes with fluorescence at longer wavelengths (red-shifted emission). The synthesis of such dyes often involves more complex, multi-step reactions to build the conjugated system.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle concentrated acids and bases with extreme care.
-
Lead dioxide is toxic and should be handled with caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: The Role of 4-Methoxy-N,N-dimethylaniline as a Reaction Promoter
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 4-Methoxy-N,N-dimethylaniline as a versatile reaction promoter and synthetic intermediate. This document includes detailed experimental protocols, quantitative data, and mechanistic insights for key applications in organic synthesis, polymerization, and the preparation of bioactive molecules relevant to drug development.
Vilsmeier-Haack Formylation of Electron-Rich Aromatic Compounds
This compound serves as an excellent substrate in the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic compounds. This reaction leads to the formation of valuable synthetic intermediates, such as 2-methoxy-5-(dimethylamino)benzaldehyde.
Quantitative Data
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 151.21 | 44.5 | 1.0 | 6.73 g |
| (Chloromethylene)dimethyliminium Chloride (Vilsmeier Reagent) | 127.99 | 66.75 | 1.5 | 8.54 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 440 mL |
| Sodium Acetate | 82.03 | 249.2 | 5.6 | 20.44 g |
| Water | 18.02 | - | - | 200 mL |
| Diethyl Ether | 74.12 | - | - | As needed for extraction |
| Product | ||||
| 2-methoxy-5-(dimethylamino)benzaldehyde | 179.22 | - | - | ~6.1 g (77% yield) |
Experimental Protocol
Reaction Setup:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube, place 440 g (6 moles) of N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath.
-
With continuous stirring, add 253 g (1.65 moles) of phosphorus oxychloride (POCl₃) dropwise from the dropping funnel. An exothermic reaction will occur, leading to the formation of the Vilsmeier reagent. Maintain the temperature in the ice bath during the addition.
-
Once the addition is complete, add a solution of this compound (6.73 g, 44.5 mmol) in DMF to the Vilsmeier reagent at 0 °C.
Reaction:
-
After the addition, allow the reaction mixture to stir at room temperature for 6.5 hours.
-
Heat the reaction mixture on a steam bath. The precipitate will redissolve upon heating. Continue to stir the reaction mixture at this temperature for 2 hours.[1]
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
In a 5 L beaker, prepare 1.5 kg of crushed ice. Pour the cooled reaction mixture over the crushed ice.
-
Rinse the reaction flask with cold water and add it to the ice mixture.
-
With vigorous stirring, slowly add approximately 1.5 L of a saturated aqueous sodium acetate solution to neutralize the mixture to a pH of 6-8. The product, 2-methoxy-5-(dimethylamino)benzaldehyde, will begin to precipitate.[1]
-
Filter the crude product, wash it with water, and then recrystallize from 50% ethanol to obtain the purified product.
Reaction Mechanism and Workflow
Photocatalytic Sulfonylation
This compound is an effective substrate for photocatalytic sulfonylation, a mild and efficient method for the formation of C-S bonds, yielding valuable sulfone compounds.[2]
Quantitative Data
| Substrate | Photocatalyst | Sulfonylating Agent | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Ru(bpy)₃(PF₆)₂ (2 mol%) | NHMP Sulfone (2 equiv) | MeCN | 2 | 85 (77 isolated)[2] |
| N,N-dimethyl-p-toluidine | Ir(dF(CF₃)ppy)₂(dtbpy)PF₆ | Sodium methanesulfinate | MeCN | 16 | 95 |
Experimental Protocol
General Procedure for Photocatalytic Sulfonylation: [2]
-
A 10 mL sealed vial is charged with this compound (1 equiv), the corresponding N-hydroxymethylphthalimide (NHMP) sulfone derivative (2 or 3 equiv), and Ru(bpy)₃(PF₆)₂ (2 mol %).
-
The vial is then evacuated and backfilled with N₂ (3 times).
-
Degassed MeCN (0.1 M) is added to the vial via a syringe.
-
The reaction mixture is irradiated at 40–50 °C at approximately 5.0 cm from a blue LED (λₘₐₓ = 440 nm, 100% intensity) for 2 hours.
-
Upon completion, the reaction mixture is diluted with water, and the product is extracted with ethyl acetate.
-
The organic extracts are washed with 1 N NaOH (3 times) to remove the phthalimide byproduct, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Proposed Reaction Mechanism
Promoter in Polymerization Reactions
While specific studies on this compound as a polymerization promoter are limited, the closely related N,N-dimethylaniline (DMA) is widely used as an accelerator in the curing of polyester and vinyl ester resins, as well as in dental resin composites.[3][4][5] Due to its similar chemical structure, this compound is expected to exhibit analogous promoting effects.
DMA, often in conjunction with a peroxide initiator like benzoyl peroxide (BPO) or methyl ethyl ketone peroxide (MEKP), accelerates the generation of free radicals at ambient temperatures, thus initiating the polymerization process.[4]
General Protocol for Resin Curing (using DMA as an analogue)
Materials:
-
Unsaturated polyester or vinyl ester resin
-
N,N-dimethylaniline (DMA) solution (e.g., 10% in a suitable solvent)
-
Peroxide initiator (e.g., MEKP or BPO)
Procedure:
-
To the liquid resin, add the desired amount of DMA solution (typically 0.05-0.6% by weight of the resin).[4]
-
Thoroughly mix the DMA into the resin until a homogeneous mixture is obtained. Caution: Never mix the accelerator (DMA) directly with the peroxide initiator, as this can lead to a violent, explosive reaction.[3][4]
-
Add the peroxide initiator to the resin-accelerator mixture according to the manufacturer's instructions.
-
Mix thoroughly and apply the resin as needed. The gel time and cure time will depend on the concentrations of the accelerator and initiator, as well as the ambient temperature.
Logical Workflow for Resin Curing
Intermediate in the Synthesis of Bioactive Molecules
This compound and its derivatives are valuable building blocks in medicinal chemistry and drug development. They serve as precursors for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential biological activity. For instance, secondary amines derived from related structures are constituents of many pharmaceuticals, including antidepressants and analgesics.[6]
Application in the Synthesis of Pharmaceutical Scaffolds
Aniline derivatives are crucial in the synthesis of kinase inhibitors, particularly for targeting epidermal growth factor receptor (EGFR). While not a direct protocol for this compound, the following illustrates a general approach where similar aniline derivatives are used to construct privileged scaffolds in medicinal chemistry.
General Synthetic Scheme: The synthesis often involves the condensation of a primary amine with an aldehyde, followed by reduction of the resulting Schiff base to form a secondary amine. This secondary amine can then be further functionalized.
These examples highlight the versatility of this compound and related anilines as reaction promoters and key intermediates in organic synthesis. The provided protocols and mechanistic diagrams serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Accelerators [romar-voss.nl]
- 4. compositesaustralia.com.au [compositesaustralia.com.au]
- 5. Study on the curing mechanism of unsaturated polyester resin UPR - Knowledge - Quanzhou Neweco High Polymer Material Co.Ltd. [up-resin.com]
- 6. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol [mdpi.com]
Application Notes and Protocols for N-Methylation of Anilines Using Methoxy Group Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of anilines is a fundamental transformation in organic synthesis, yielding crucial intermediates for pharmaceuticals, agrochemicals, and materials science. Traditional methods often rely on toxic and hazardous reagents like methyl halides and dimethyl sulfate. This document provides detailed application notes and protocols for the N-methylation of anilines using safer and more sustainable methoxy group precursors. The following sections detail methodologies employing methanol, dimethyl carbonate (DMC), carbon dioxide/hydrogen (CO₂/H₂), formaldehyde, and lignin as methylating agents.
N-Methylation of Anilines with Methanol
Methanol serves as an economical and readily available C1 source for the N-methylation of anilines. This transformation typically proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, catalyzed by transition metal complexes, most notably those based on ruthenium and manganese.
Ruthenium-Catalyzed N-Methylation with Methanol
Cyclometalated ruthenium complexes have demonstrated high efficiency in selectively producing N-methylanilines under mild conditions.[1]
Reaction Workflow:
Caption: Ruthenium-catalyzed N-methylation of aniline with methanol.
Experimental Protocol: Ruthenium-Catalyzed N-Methylation
-
To a reaction vial, add the aniline substrate (1.0 mmol), the cyclometalated ruthenium catalyst (e.g., complex 9 , 0.02 mmol), and sodium hydroxide (1.0 mmol).[1]
-
Add methanol (1.5 mL) to the vial.
-
Seal the vial and place it in a preheated oil bath at 60°C.
-
Stir the reaction mixture for the specified time (e.g., 22 hours).
-
After cooling to room temperature, the reaction mixture can be analyzed by GC or other appropriate methods to determine conversion and selectivity.
-
For product isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Quantitative Data:
| Entry | Aniline Derivative | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) of N-Methylaniline | Reference |
| 1 | Aniline | Ru-complex 9 | NaOH | 60 | 22 | 95 | [1] |
| 2 | 4-Methylaniline | Ru-complex 9 | NaOH | 60 | 22 | 93 | [1] |
| 3 | 4-Methoxyaniline | Ru-complex 9 | NaOH | 60 | 22 | 91 | [1] |
| 4 | 4-Chloroaniline | Ru-complex 9 | NaOH | 60 | 22 | 88 | [1] |
N-Methylation of Anilines with Dimethyl Carbonate (DMC)
Dimethyl carbonate is a green, non-toxic reagent for N-methylation. The reaction can be catalyzed by zeolites or proceed under continuous flow conditions, offering a high degree of selectivity for mono-N-methylation.
Zeolite-Catalyzed N-Methylation with DMC
Faujasite X- and Y-type zeolites are effective catalysts for the selective mono-N-methylation of anilines with DMC in a batch process.[2]
Reaction Pathway:
Caption: Proposed pathway for zeolite-catalyzed N-methylation with DMC.
Experimental Protocol: Zeolite-Catalyzed N-Methylation
-
In a stainless-steel autoclave, place the aniline substrate, dimethyl carbonate (acting as both reagent and solvent), and the pre-activated zeolite catalyst (e.g., NaY, heated at 500°C overnight).[2]
-
Seal the autoclave and heat it to the desired temperature (e.g., 130°C) with stirring for the required duration.
-
After the reaction, cool the autoclave to room temperature.
-
Filter the catalyst from the reaction mixture.
-
The filtrate can be analyzed by GLC to determine the conversion and selectivity.
-
The product can be isolated by distillation after removal of excess DMC.
Quantitative Data:
| Entry | Aniline Derivative | Catalyst | Temp (°C) | Time (min) | Conversion (%) | Selectivity to Mono-N-methyl (%) | Reference |
| 1 | Aniline | NaY | 130 | 195 | 94 | 97 | [2] |
| 2 | 4-Nitroaniline | NaY | 130 | 1260 | 79 | 95 | [2] |
| 3 | 2,6-Dimethylaniline | NaY | 150 | 420 | 72 | 98 | [2] |
| 4 | 4-Aminobenzonitrile | NaY | 130 | 300 | 76 | 92 | [2] |
N-Methylation of Anilines with CO₂ and H₂
The use of carbon dioxide as a renewable C1 source for N-methylation is a highly attractive green chemistry approach. In the presence of a suitable catalyst and a reducing agent like H₂, anilines can be efficiently methylated.
Cobalt-Catalyzed N-Methylation with CO₂/H₂
A non-noble metal catalyst system based on cobalt can effectively catalyze the N-methylation of anilines with CO₂ and H₂ under relatively mild conditions, promoted by an alcohol solvent.[3]
Proposed Mechanism:
Caption: Cobalt-catalyzed N-methylation with CO₂/H₂ via a formamide intermediate.
Experimental Protocol: Cobalt-Catalyzed N-Methylation
-
In a high-pressure autoclave, add Co(OAc)₂·4H₂O, triphos, Sn(OTf)₂, the aniline substrate, and the alcohol solvent (e.g., ethanol).[3]
-
Seal the autoclave and purge it with H₂ several times.
-
Pressurize the autoclave with CO₂ and then with H₂ to the desired pressures.
-
Heat the autoclave to the reaction temperature (e.g., 125°C) and stir for the specified time.
-
After the reaction, cool the autoclave to room temperature and carefully release the pressure.
-
The reaction mixture is then analyzed for conversion and yield.
Quantitative Data:
| Entry | Aniline Derivative | Catalyst System | Solvent | Temp (°C) | Pressure (CO₂/H₂) | Time (h) | Yield (%) of N,N-Dimethylaniline | Reference |
| 1 | Aniline | Co(OAc)₂·4H₂O, triphos, Sn(OTf)₂ | Ethanol | 125 | 20 bar / 60 bar | 24 | 95 | [3] |
| 2 | 4-Methylaniline | Co(OAc)₂·4H₂O, triphos, Sn(OTf)₂ | Ethanol | 125 | 20 bar / 60 bar | 24 | 93 | [3] |
| 3 | 4-Methoxyaniline | Co(OAc)₂·4H₂O, triphos, Sn(OTf)₂ | Ethanol | 125 | 20 bar / 60 bar | 24 | 91 | [3] |
| 4 | 4-Chloroaniline | Co(OAc)₂·4H₂O, triphos, Sn(OTf)₂ | Ethanol | 125 | 20 bar / 60 bar | 24 | 88 | [3] |
Transition Metal-Free N-Methylation of Anilines with Formaldehyde
Formaldehyde can serve as both the methyl source and the reductant in the N-methylation of anilines, offering a transition-metal-free alternative.[4][5] This method is particularly effective for anilines with electron-donating substituents.[4]
Reaction Scheme:
Caption: Transition metal-free N,N-dimethylation of aniline with formaldehyde.
Experimental Protocol: Transition Metal-Free N-Methylation
-
To a reaction tube, add the aniline substrate, formaldehyde (37% w/w aqueous solution, 10 equivalents), and potassium carbonate (0.2 equivalents).[4]
-
Add toluene as the solvent.
-
Seal the tube and heat the mixture at 130°C under an inert atmosphere (e.g., argon) for the specified time.
-
After cooling, the reaction mixture can be analyzed by GC-MS.
-
For isolation, the reaction mixture is diluted with an organic solvent, washed with water, dried over a drying agent, and the solvent is evaporated. The crude product is then purified by chromatography.
Quantitative Data:
| Entry | Aniline Derivative | Yield (%) of N,N-Dimethylaniline | Reference |
| 1 | N-Methylaniline | 74 | [4] |
| 2 | 4-Methoxyaniline | 87 | [4] |
| 3 | 4-Bromoaniline | 0.5 | [4] |
N-Methylation of Anilines Using Lignin as a Methoxy Group Precursor
Lignin, an abundant biopolymer, contains methoxy groups that can be selectively utilized as a methyl source for the N-methylation of anilines. This innovative approach offers a sustainable route to N,N-dimethylanilines.[6][7]
Reaction Concept:
Caption: N-methylation of aniline using methoxy groups from lignin.
Experimental Protocol: Lignin-Based N-Methylation
-
In a reaction vessel, combine Kraft lignin, the aniline substrate, lithium iodide (LiI), and an ionic liquid (e.g., 1-hexyl-3-methylimidazolium tetrafluoroborate).[6]
-
Heat the mixture with stirring at a specified temperature (e.g., 120°C) for the desired reaction time.
-
After the reaction, the mixture is cooled, and the product can be extracted with an appropriate organic solvent.
-
The conversion and yield can be determined by NMR spectroscopy using an internal standard.
Quantitative Data:
| Entry | Aniline Derivative | Conversion (%) | Yield (%) of N,N-Dimethylaniline | Selectivity (%) | Reference |
| 1 | N-Methylaniline | 72 | 70 | 97 | [6] |
| 2 | 4-Methyl-N-methylaniline | 68 | 66 | 97 | [6] |
| 3 | 4-Methoxy-N-methylaniline | 65 | 63 | 97 | [6] |
| 4 | 4-Chloro-N-methylaniline | 75 | 73 | 98 | [6] |
Conclusion
The N-methylation of anilines can be achieved through a variety of methods that utilize methoxy group precursors, offering greener and safer alternatives to traditional methylation protocols. The choice of method will depend on the specific substrate, desired selectivity (mono- vs. di-methylation), and available laboratory equipment. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most suitable N-methylation strategy for their synthetic needs.
References
- 1. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Alcohol promoted N-methylation of anilines with CO2/H2 over a cobalt catalyst under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 4-Methoxy-N,N-dimethylaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Methoxy-N,N-dimethylaniline is a versatile organic compound that serves as a valuable starting material and reagent in the synthesis of various chemical entities, including dyes and, notably, pharmaceutical intermediates. Its electron-rich aromatic ring and the dimethylamino group make it reactive towards electrophilic substitution and a key component in condensation reactions. This document provides detailed protocols and data for the synthesis of a key pharmaceutical intermediate, a precursor to compounds with potential biological activity, derived from this compound. The focus is on a Vilsmeier-Haack formylation reaction, a crucial step in the elaboration of this starting material into more complex molecular architectures.
Synthesis of 4-Methoxy-2-(N,N-dimethylamino)benzaldehyde
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. In this protocol, this compound is formylated to produce 4-Methoxy-2-(N,N-dimethylamino)benzaldehyde, an important intermediate for the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry.
Experimental Protocol: Vilsmeier-Haack Reaction
This protocol details the synthesis of 4-Methoxy-2-(N,N-dimethylamino)benzaldehyde from this compound.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄) (anhydrous)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The addition should be controlled to maintain the temperature below 10 °C. Stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the Vilsmeier reagent (chloroiminium salt).
-
Reaction with this compound: Dissolve this compound in dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 40-50 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 4-Methoxy-2-(N,N-dimethylamino)benzaldehyde can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data
The following table summarizes the typical quantitative data obtained from the synthesis of 4-Methoxy-2-(N,N-dimethylamino)benzaldehyde.
| Parameter | Value |
| Reactant Ratios | |
| This compound | 1.0 eq |
| N,N-Dimethylformamide (DMF) | 3.0 - 5.0 eq |
| Phosphorus oxychloride (POCl₃) | 1.1 - 1.5 eq |
| Reaction Conditions | |
| Temperature (Vilsmeier formation) | 0 - 5 °C |
| Temperature (Reaction) | 40 - 50 °C |
| Reaction Time | 2 - 4 hours |
| Product Characterization | |
| Typical Yield | 75 - 85% |
| Purity (by HPLC) | >98% |
| Appearance | Yellowish solid or oil |
Logical Workflow and Diagrams
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis and purification of 4-Methoxy-2-(N,N-dimethylamino)benzaldehyde.
Caption: Synthesis workflow for 4-Methoxy-2-(N,N-dimethylamino)benzaldehyde.
Application in Pharmaceutical Synthesis
The synthesized intermediate, 4-Methoxy-2-(N,N-dimethylamino)benzaldehyde, can be utilized in the construction of heterocyclic systems that form the core of many biologically active molecules. For instance, it can undergo condensation reactions with active methylene compounds to form chalcone-like structures, which are precursors to flavonoids and other related compounds with a wide range of pharmacological activities. The diagram below illustrates this logical relationship.
Caption: Logical pathway from starting material to bioactive compounds.
Application Notes and Protocols for the Quantification of 4-Methoxy-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-Methoxy-N,N-dimethylaniline, a key intermediate in the synthesis of various dyes and pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry are designed to ensure accurate and precise quantification in research and quality control settings.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and sensitive approach for the quantification of this compound in various sample matrices. Reversed-phase HPLC is a powerful technique for the separation and quantification of aniline derivatives.[1]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the HPLC-UV method for the analysis of substituted anilines. These values can be used as a benchmark for method validation.
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~2 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol
a) Instrumentation and Materials:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[1]
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[1]
-
Water (HPLC grade)[1]
-
Phosphoric acid
-
This compound reference standard
b) Preparation of Solutions:
-
Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 60:40 v/v).[1] The mobile phase should be filtered and degassed before use.[1]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. If the sample is in a complex matrix, a suitable extraction method may be required.[1]
c) Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
d) Data Analysis:
-
Inject the standard solutions to establish a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.[1]
Workflow Diagram
Caption: Experimental workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
This GC-MS method is suitable for the quantification of this compound, particularly in complex matrices where higher selectivity is required.
Quantitative Data Summary
The following table presents expected performance data for the GC-MS analysis of N,N-dimethylaniline, a structurally similar compound, which can be used as a reference for this compound.[2]
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 10 µg/L |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.03 µg/L |
| Limit of Quantification (LOQ) | ~0.1 µg/L |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocol
a) Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).[2]
-
Capillary column (e.g., InertCap AQUATIC, 60 m x 0.25 mm I.D., 1.00 µm film thickness).[2]
-
Volatile organic solvent (e.g., dichloromethane, hexane, methanol).[3]
-
This compound reference standard.
b) Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV section, using a suitable volatile solvent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations appropriate for the expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/L).[2]
-
Sample Preparation: Samples should be dissolved in a volatile organic solvent to a concentration of approximately 10 µg/mL.[3] If the sample is in an aqueous matrix, a liquid-liquid extraction with a suitable organic solvent is necessary.[4] Samples should be free of particles.[3]
c) GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless[3]
-
Oven Temperature Program: 40 °C (hold for 1 min), ramp at 3 °C/min to 80 °C, then ramp at 20 °C/min to 200 °C (hold for 10 min).[2]
-
Carrier Gas: Helium at a constant pressure of 180 kPa.[2]
-
Ion Source Temperature: 200 °C[2]
-
Interface Temperature: 200 °C[2]
-
Measurement Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.
d) Data Analysis:
-
Generate a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration of the standards.
-
Analyze the sample and determine the peak area of the same characteristic ion.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Workflow Diagram
Caption: Experimental workflow for GC-MS analysis.
UV-Visible Spectrophotometry
This method offers a simple and cost-effective way to quantify this compound, particularly for routine analysis of relatively pure samples. The method is based on the principle that aromatic amines absorb light in the UV region.[5]
Quantitative Data Summary
The following table provides expected performance characteristics for the UV-Vis spectrophotometric analysis of aromatic amines.
| Parameter | Expected Performance |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Molar Absorptivity (ε) | Compound-specific |
Experimental Protocol
a) Instrumentation and Materials:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Methanol (spectroscopic grade)
-
This compound reference standard
b) Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to concentrations within the linear range (e.g., 1, 5, 10, 15, 20 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol to a concentration expected to be within the calibration range.
c) Measurement Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across the UV range (typically 200-400 nm) against a methanol blank.
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of the blank (methanol) and zero the instrument.
-
Measure the absorbance of each of the working standard solutions and the sample solution.
d) Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.
Workflow Diagram
Caption: Workflow for UV-Vis spectrophotometric analysis.
References
Application Notes and Protocols for the Eschweiler-Clarke Reaction in Tertiary Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Eschweiler-Clarke reaction is a powerful and widely used method in organic synthesis for the methylation of primary and secondary amines to yield tertiary amines.[1] This reductive amination process utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[2] A key advantage of this reaction is its ability to achieve exhaustive methylation without the formation of quaternary ammonium salts, a common side product in other methylation techniques.[1] The reaction is robust, proceeds under relatively mild conditions, and is applicable to a wide range of substrates, including aliphatic, aromatic, and heterocyclic amines, making it a valuable tool in the synthesis of complex molecules and pharmaceuticals.[2]
Reaction Mechanism
The Eschweiler-Clarke reaction proceeds through a well-established mechanism involving the formation of an iminium ion followed by a hydride transfer.
-
Iminium Ion Formation: The primary or secondary amine first reacts with formaldehyde to form a hemiaminal intermediate. This intermediate then loses a molecule of water to generate a highly electrophilic iminium ion.
-
Hydride Transfer: Formic acid then acts as a hydride donor, transferring a hydride ion to the iminium ion. This reduction step forms the methylated amine and releases carbon dioxide.
-
Repetition for Primary Amines: In the case of a primary amine, the resulting secondary amine can undergo the same two-step process again to yield the final tertiary amine. The reaction ceases at the tertiary amine stage as the formation of an iminium ion is no longer possible.[1]
Caption: Reaction mechanism of the Eschweiler-Clarke reaction.
Applications in Drug Development
The Eschweiler-Clarke reaction is a valuable tool in drug development due to its reliability and functional group tolerance. It has been instrumental in the synthesis of numerous pharmaceutical compounds. For instance, it is a key step in the synthesis of the antidepressant Venlafaxine and the Alzheimer's disease medication Rivastigmine.[2] The reaction's ability to introduce methyl groups can significantly impact a molecule's pharmacological properties, such as its potency, selectivity, and metabolic stability.
Data Presentation
The following tables summarize the quantitative data for the Eschweiler-Clarke reaction with various amine substrates under different conditions.
Table 1: N-Methylation of Various Amines with Formaldehyde and Formic Acid
| Entry | Amine Substrate | Product | Yield (%) |
| 1 | Morpholine | N-Methylmorpholine | 80 |
| 2 | Piperidine | N-Methylpiperidine | 70 |
| 3 | Diethylamine | N,N-Diethylmethylamine | 92 |
| 4 | Benzylamine | N,N-Dimethylbenzylamine | 60 |
Reaction conditions: Amine (5 mmol), formaldehyde (20 mmol), acetic acid (20 mmol) in an electrochemical reduction setup.[3]
Table 2: Transition-Metal-Free Methylation of Amines with Formaldehyde
| Entry | Amine Substrate | Product | Yield (%) |
| 1 | N-methylaniline | N,N-dimethylaniline | 74 |
| 2 | 4-Methoxy-N-methylaniline | 4-Methoxy-N,N-dimethylaniline | 87 |
| 3 | Azepane | N-Methylazepane | 92 |
| 4 | 2,6-Dimethylpiperidine | N,2,6-Trimethylpiperidine | 89 |
| 5 | 4-Bromoaniline | 4-Bromo-N,N-dimethylaniline | 0.5 |
Reaction conditions: Amine, formaldehyde (10 equiv.), K₂CO₃ (0.2 equiv.) in toluene at 130°C for 20 hours.[4][5]
Experimental Protocols
Below are detailed experimental protocols for the synthesis of tertiary amines using the Eschweiler-Clarke reaction.
Protocol 1: General Procedure for N-Methylation of a Secondary Amine
This protocol describes a general method for the methylation of a secondary amine.
Materials:
-
Secondary amine (1.0 eq)
-
Formic acid (1.8 eq)
-
Formaldehyde (37% aqueous solution, 1.1 eq)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
To the secondary amine (0.2 mmol, 1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).
-
Heat the reaction mixture at 80°C for 18 hours.
-
Cool the mixture to 25°C and add water and 1M HCl.
-
Extract the aqueous phase with DCM.
-
Basify the aqueous phase to pH 11 and extract with DCM.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the tertiary amine. A reported yield for this general procedure is 98%.
Protocol 2: Synthesis of N,N-Dimethylbenzylamine from Benzylamine
This protocol details the synthesis of N,N-dimethylbenzylamine from benzylamine.
Materials:
-
Benzylamine
-
Formic acid (90%)
-
Formaldehyde (37%)
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium hydroxide (NaOH) pellets
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
In a fume hood, add 25.7 g (0.24 mol) of benzylamine to a 250 mL round-bottom flask.
-
Add 46.0 g (1.0 mol) of 90% formic acid to the flask.
-
Slowly add 22.5 g (0.27 mol) of 37% formaldehyde solution to the flask with swirling.
-
Heat the mixture on a steam bath for 1 hour.
-
Cool the flask and add 20 mL of concentrated HCl.
-
Distill the mixture until the temperature of the distillate reaches 100°C to remove excess formaldehyde and formic acid.
-
Cool the residue and add 50 mL of water.
-
Extract the aqueous solution with 50 mL of diethyl ether and discard the ether layer.
-
Cool the aqueous layer in an ice bath and slowly add NaOH pellets with stirring until the solution is strongly alkaline.
-
Separate the upper layer of N,N-dimethylbenzylamine.
-
Dry the product over anhydrous potassium carbonate.
-
Purify the product by distillation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of a tertiary amine via the Eschweiler-Clarke reaction.
Caption: General experimental workflow for the Eschweiler-Clarke reaction.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Methoxy-N,N-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Methoxy-N,N-dimethylaniline. It is intended for researchers, scientists, and drug development professionals.
Purification Workflow Overview
The general workflow for purifying crude this compound, often synthesized via the Eschweiler-Clarke reaction, involves an initial workup followed by one or more purification techniques. The choice of method depends on the nature and quantity of impurities present.
Caption: A general workflow for the purification of crude this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common purification techniques for this compound are:
-
Vacuum Distillation: Effective for separating the product from non-volatile impurities or starting materials with significantly different boiling points.[1]
-
Column Chromatography: Useful for removing impurities with similar polarities to the product.[1]
-
Recrystallization via Salt Formation: The crude base can be converted to its hydrochloride salt, which is often a crystalline solid that can be purified by recrystallization.[1]
Q2: My crude this compound is a dark oil. What causes this discoloration and how can I fix it?
A2: Aromatic amines, including this compound, are susceptible to air oxidation, which leads to the formation of colored impurities, often appearing as a yellow or brown oil.[2] To minimize this, it is recommended to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[2] Purification via distillation or column chromatography can remove these colored impurities.
Q3: What are the typical impurities I might encounter after synthesizing this compound via the Eschweiler-Clarke reaction?
A3: The Eschweiler-Clarke reaction is a common method for synthesizing this compound from p-anisidine. Potential impurities include:
-
N-methyl-4-methoxyaniline (mono-methylated product): Results from an incomplete reaction.[1]
-
Unreacted p-anisidine: The starting material for the synthesis.
-
Formaldehyde and Formic Acid: Excess reagents from the reaction.
-
Polymerization byproducts: Formaldehyde can sometimes polymerize under the reaction conditions.[1]
Q4: Can I purify this compound by recrystallization of the free base?
A4: While possible, recrystallizing the free base can be challenging as it is a low-melting solid or oil at room temperature. A more reliable method is to convert it to a salt, such as the hydrochloride salt, which is typically a stable, crystalline solid that is more amenable to recrystallization.[1]
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping or unstable boiling | Uneven heating or lack of nucleation sites. | Use a magnetic stir bar for smooth boiling. Ensure the distillation flask is not more than two-thirds full. |
| Product is still colored after distillation | Co-distillation with colored impurities or thermal decomposition. | Ensure the vacuum is sufficiently low to keep the boiling point below the decomposition temperature. A second distillation may be necessary. |
| Low recovery | Product loss due to hold-up in the apparatus or incomplete transfer. | Use a smaller distillation apparatus for small quantities. Ensure all joints are properly sealed to maintain a good vacuum. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | Inappropriate solvent system. | Optimize the eluent system using TLC. A common starting point for aromatic amines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] A typical ratio to start with is 9:1 or 4:1 (hexane:ethyl acetate). |
| Streaking of the compound on the column | Compound is too polar for the solvent system, or the column is overloaded. | Add a small amount of a more polar solvent (e.g., a few drops of triethylamine) to the eluent to reduce tailing of basic compounds. Ensure the amount of crude material is appropriate for the column size (typically 1:20 to 1:100 ratio of compound to silica gel by weight). |
| Product elutes with the solvent front | Eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
Recrystallization (of the Hydrochloride Salt)
| Problem | Possible Cause | Solution |
| "Oiling out" instead of crystallization | The compound is precipitating as a liquid because the solution is too supersaturated or cooling too quickly. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization.[4] |
| No crystals form upon cooling | The solution is not saturated enough, or crystallization is slow to initiate. | Evaporate some of the solvent to increase the concentration. Try adding a seed crystal of the pure compound. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath). |
| Low yield of crystals | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Vacuum Distillation of Crude this compound
Objective: To purify crude this compound by separating it from non-volatile impurities.
Methodology:
-
Setup: Assemble a standard vacuum distillation apparatus. Use a heating mantle with a magnetic stirrer.
-
Charging the Flask: Place the crude this compound into the distillation flask, adding a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask while stirring.
-
Collection: Collect the fraction that distills at the expected boiling point for the applied pressure. The boiling point of this compound is 239.2°C at 760 mmHg. Under vacuum, the boiling point will be significantly lower. For example, a related compound, N-methyl-p-anisidine, has a boiling point of 135-136 °C at 19 mmHg.[5]
-
Monitoring: Monitor the distillation temperature closely. A stable boiling point indicates the collection of a pure fraction.
Protocol 2: Column Chromatography of Crude this compound
Objective: To purify crude this compound from impurities of similar volatility but different polarity.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or petroleum ether).
-
Packing the Column: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is just above the silica level.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with the non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion (e.g., starting with 1% ethyl acetate in hexane and increasing to 5%, 10%, etc.).[3]
-
Fraction Collection: Collect fractions and monitor their composition by Thin-Layer Chromatography (TLC).
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Recrystallization of this compound as its Hydrochloride Salt
Objective: To purify crude this compound by converting it to its hydrochloride salt and recrystallizing it.
Methodology:
-
Salt Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethanol). Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) with stirring. The hydrochloride salt should precipitate.
-
Isolation of Crude Salt: Collect the precipitated salt by filtration and wash it with a small amount of cold solvent.
-
Recrystallization: Dissolve the crude salt in a minimum amount of a hot solvent mixture, such as ethanol/water.[6] The ideal solvent system is one in which the salt is highly soluble when hot and sparingly soluble when cold.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation of Pure Salt: Collect the purified crystals by filtration, wash them with a small amount of the ice-cold recrystallization solvent, and dry them.
-
Liberation of Free Base (Optional): To recover the pure free base, dissolve the hydrochloride salt in water and add a base (e.g., sodium hydroxide solution) until the solution is alkaline. Extract the liberated this compound with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer, and remove the solvent.
Data Presentation
The following tables provide illustrative quantitative data for the purification of this compound. The actual values may vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Comparison of Purification Techniques
| Purification Technique | Typical Purity Achieved | Typical Recovery | Key Advantages | Key Disadvantages |
| Vacuum Distillation | >98% | 70-90% | Fast, effective for non-volatile impurities. | Not suitable for thermally sensitive compounds or impurities with close boiling points. |
| Column Chromatography | >99% | 50-80% | High purity can be achieved, versatile for various impurities. | Time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
| Recrystallization (as HCl salt) | >99% | 60-85% | Can yield very high purity crystalline product. | Requires an additional step for salt formation and subsequent liberation of the free base. |
Table 2: Illustrative Parameters for Purification Methods
| Parameter | Vacuum Distillation | Column Chromatography | Recrystallization (as HCl salt) |
| Key Variable | Pressure and Temperature | Eluent Composition | Solvent System |
| Illustrative Value | 10-20 mmHg; 120-140°C (estimated) | Hexane/Ethyl Acetate (9:1 to 4:1) | Ethanol/Water |
| Stationary Phase | N/A | Silica Gel | N/A |
| Typical Scale | Grams to Kilograms | Milligrams to Grams | Grams to Kilograms |
Visualization of Logical Relationships
Troubleshooting Discoloration
Caption: A troubleshooting guide for addressing the discoloration of this compound.
References
Stability and degradation issues of 4-Methoxy-N,N-dimethylaniline solutions
This technical support center is designed for researchers, scientists, and drug development professionals to address common stability and degradation issues encountered with 4-Methoxy-N,N-dimethylaniline solutions.
Troubleshooting Guide
This guide provides solutions to common problems observed during the handling and use of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Solution Discoloration (Yellowing or Browning) | Oxidation: Aromatic amines are susceptible to oxidation from exposure to air (oxygen), light, and trace metal ions. Commercial samples of the related compound N,N-dimethylaniline are often yellow due to oxidation.[1][2] | - Prepare Fresh Solutions: Use freshly prepared solutions whenever possible. - Use Deoxygenated Solvents: Sparge solvents with an inert gas (e.g., nitrogen or argon) before use.[1] - Inert Atmosphere: Store solutions under an inert atmosphere.[1] - Protect from Light: Use amber vials or wrap containers in aluminum foil.[1] - Consider Antioxidants: If compatible with your experiment, consider adding an antioxidant.[1] |
| pH Effects: The stability of aniline derivatives can be dependent on pH. Extreme pH values may promote degradation.[1] | - Buffer the Solution: If your experimental conditions allow, buffer the solution to a pH where the compound is most stable.[1] - pH Evaluation: Determine the optimal pH range for your application by evaluating the compound's stability at different pH values.[1] | |
| Precipitation or Cloudiness in Solution | Poor Solubility: this compound may have limited solubility in aqueous solutions.[1] | - Consult Solubility Data: Check the solubility of the compound in your specific solvent system. - Use Co-solvents: Consider using a co-solvent to improve solubility.[1] - Gentle Dissolution: Gentle heating or sonication can aid dissolution, but be aware that this might also accelerate degradation.[1] |
| Formation of Degradation Products: The precipitate may be a degradation product that is less soluble than the parent compound.[1] | - Analyze Precipitate: If possible, analyze the precipitate to determine its identity. - Review Handling Procedures: Re-evaluate storage and handling procedures to minimize degradation, as outlined in the "Solution Discoloration" section.[1] | |
| Temperature Effects: A solution prepared at a higher temperature may precipitate upon cooling if the concentration is above the saturation point at the lower temperature. | - Maintain Constant Temperature: Store the solution at a constant temperature. - Check Concentration: If storage at a lower temperature is necessary, ensure the concentration is below the saturation point at that temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound and its solutions?
A1: For the solid form, it is recommended to store it in a tightly sealed container in a dry, room temperature environment.[3] Solutions should be stored in a cool (2-8 °C), dark place (using amber vials or foil-wrapped containers) under an inert atmosphere (nitrogen or argon) to minimize oxidation and photodegradation.[1]
Q2: In which solvents is this compound soluble?
A2: Based on its structural similarity to N,N-dimethylaniline, it is expected to be soluble in many organic solvents such as alcohols, ether, acetone, benzene, and chloroform, but insoluble in water.[1][2] For aqueous applications, the use of a co-solvent may be necessary.[1]
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathway for aromatic amines like this compound is oxidation. The electron-rich nature of the aromatic ring and the nitrogen lone pair make it susceptible to oxidation by air and light.[1] This can lead to the formation of N-oxide derivatives, N-demethylation products, and ring-oxidized products, which are often colored.[1][2]
Q4: Are there any known chemical incompatibilities for this compound?
A4: Yes, based on information for the closely related N,N-dimethylaniline, it should be kept away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as contact with these substances can lead to vigorous reactions.[1]
Q5: How can I monitor the stability of my this compound solution over time?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS), is recommended. These techniques can separate the parent compound from its degradation products and quantify its concentration over time.[1]
Data Presentation
The following tables provide a template for summarizing quantitative data from stability studies.
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation (Placeholder) | Major Degradation Products (Placeholder) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | User-defined | User-defined |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60 | User-defined | User-defined |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | User-defined | User-defined |
| Thermal | Dry Heat | 48 hours | 80 | User-defined | User-defined |
| Photolytic | ICH Option 1 or 2 | - | - | User-defined | User-defined |
Table 2: Example HPLC Method Parameters for Stability Indicating Assay
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 243 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound solutions to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Heat at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place an aliquot of the stock solution in a thermostable container and heat in an oven at 80°C.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light as per ICH Q1B guidelines. Include a dark control.
3. Sample Collection and Preparation:
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw samples from each stress condition.
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
4. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC-UV method to quantify this compound and separate its degradation products.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-12 min: 10% to 90% B
-
12-15 min: 90% B
-
15.1-18 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 243 nm.[4]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dilute the sample to be analyzed to a concentration within the linear range of the method using the initial mobile phase composition (90:10 Mobile Phase A:B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Method Validation (Abbreviated):
-
Specificity: Analyze stressed samples to ensure the separation of the main peak from any degradation products.
-
Linearity: Prepare a series of standard solutions of known concentrations and inject them to establish a calibration curve.
-
Precision and Accuracy: Analyze replicate preparations of a known concentration to determine the method's repeatability and accuracy.
Visualizations
Caption: A troubleshooting workflow for addressing stability issues with this compound solutions.
Caption: Potential oxidative degradation pathways for this compound.
References
How to optimize reaction yield for N,N-dimethylaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for N,N-dimethylaniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N,N-dimethylaniline?
A1: The most prevalent methods for synthesizing N,N-dimethylaniline include:
-
N-alkylation of aniline with methanol: This is a widely used industrial method that can be performed in either the liquid or gas phase.[1] It is favored for its use of readily available and cost-effective reagents.[1]
-
Eschweiler-Clarke Reaction: This classic method involves the reductive amination of aniline using excess formic acid and formaldehyde.[2][3] It is known for preventing the formation of quaternary ammonium salts.[3]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and dimethylamine. This method offers excellent yields and functional group tolerance under mild conditions.[4][5][6][7]
-
One-pot synthesis from nitrobenzene: This approach involves the direct synthesis from nitrobenzene and methanol over a catalyst, combining hydrogenation and N-methylation in a single step.[8][9][10]
Q2: What are the typical side products in N,N-dimethylaniline synthesis, and how can they be minimized?
A2: Common side products include N-methylaniline and N,N,N-trimethylanilinium salts (quaternary ammonium salts).
-
N-methylaniline: This intermediate can be minimized by using an appropriate excess of the methylating agent (e.g., methanol) to drive the reaction towards complete dimethylation.[1] Reaction conditions such as temperature and catalyst choice also play a crucial role.
-
Quaternary ammonium salts: Formation of these salts is a common issue, especially with alkylating agents like methyl iodide. The Eschweiler-Clarke reaction is specifically designed to avoid this over-methylation.[3] In the industrial liquid-phase process, any formed quaternary ammonium salt can be hydrolyzed back to N,N-dimethylaniline and methanol.[1]
Q3: How can I purify the crude N,N-dimethylaniline product?
A3: Purification strategies depend on the impurities present.
-
Removal of primary and secondary amines (aniline and N-methylaniline): Refluxing the crude product with excess acetic anhydride will acylate these impurities. The resulting acetanilides have different boiling points and can be separated by fractional distillation.[11]
-
General Purification: Fractional distillation under reduced pressure is a common method to obtain high-purity N,N-dimethylaniline.[1][11]
-
Drying: Suitable drying agents for N,N-dimethylaniline include potassium hydroxide (KOH), sodium hydroxide (NaOH), barium oxide (BaO), calcium sulfate (CaSO₄), and calcium hydride (CaH₂).[11]
-
Other methods: Purification can also be achieved through the formation and recrystallization of the picrate or oxalate salt, followed by liberation of the free base.[11]
Troubleshooting Guides
Issue 1: Low Yield of N,N-Dimethylaniline
| Possible Cause | Suggested Solution |
| Incomplete Reaction | * Increase Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like TLC or GC. |
| * Optimize Temperature: The reaction temperature is critical. For the liquid-phase methanol process, temperatures around 210-225°C are used.[1] For gas-phase methods, temperatures can be higher (e.g., 320°C).[1] The optimal temperature will depend on the specific method and catalyst. | |
| Suboptimal Reactant Ratio | * Adjust Aniline to Methanol Ratio: In the N-alkylation with methanol, using an excess of methanol can shift the equilibrium towards the formation of N,N-dimethylaniline. A molar ratio of aniline to methanol of 1:3.56 has been reported for the liquid-phase method.[1] |
| Catalyst Deactivation or Inefficiency | * Catalyst Selection: The choice of catalyst is crucial. For gas-phase synthesis, spherical alumina is a highly active option.[1] Zeolite catalysts have also been shown to be effective.[12] For Buchwald-Hartwig amination, a palladium catalyst with an appropriate ligand is necessary.[4] |
| * Catalyst Loading: Ensure the correct catalyst loading is used as specified in the protocol. | |
| * Catalyst Activation/Pre-treatment: Some catalysts, like Raney-Ni, may require pre-treatment to be active.[8] | |
| Formation of Side Products | * Control Reaction Conditions: As discussed in the FAQs, fine-tuning the reactant ratios and reaction conditions can minimize the formation of N-methylaniline and quaternary ammonium salts. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials | * Optimize Reaction Conditions: Refer to the solutions for "Low Yield" to drive the reaction to completion. |
| * Purification: Use fractional distillation to separate the lower-boiling aniline from the product. | |
| Formation of N-methylaniline | * Purification: Refluxing with acetic anhydride followed by fractional distillation is an effective method to remove N-methylaniline.[11] |
| Formation of Quaternary Ammonium Salts | * Hydrolysis: In some processes, these salts can be hydrolyzed back to the desired product.[1] |
| * Alternative Synthesis Method: Consider using the Eschweiler-Clarke reaction, which inherently avoids the formation of quaternary salts.[3] |
Quantitative Data Summary
| Synthesis Method | Reactants | Catalyst/Reagent | Temperature (°C) | Pressure (MPa) | Aniline:Methanol Ratio (molar) | Yield (%) |
| Liquid-Phase Alkylation | Aniline, Methanol | Sulfuric Acid | 210-215 | 3-3.3 | 1:3.56 | up to 96 |
| Gas-Phase Alkylation | Aniline, Methanol | Sulfate/Glass | 320 | Atmospheric | - | up to 98 |
| Zeolite Catalysis | Aniline, Methanol | β Zeolite | 240-250 | - | 1:3 | >95 (selectivity for N,N-DMA and NMA) |
| One-Pot from Nitrobenzene | Nitrobenzene, Methanol | Raney-Ni | 170 | - | - | up to 98 |
| Dimethyl Carbonate Method | Aniline, Dimethyl Carbonate | - | 200 | 3.5 | 1:1.25 | up to 90[13] |
| Buchwald-Hartwig Amination | Aryl Triflates, Dimethylamine | Pd₂(dba)₃, XPhos, K₃PO₄ | 80 | - | - | Excellent |
Experimental Protocols
Protocol 1: Liquid-Phase Synthesis of N,N-Dimethylaniline[1]
-
Reaction Setup: Charge a corrosion-resistant autoclave with aniline, methanol, and sulfuric acid in a molar ratio of 1:3.56:0.1.
-
Reaction: Heat the mixture to 210-215°C at a pressure of 3-3.3 MPa. Maintain these conditions for 4 hours.
-
Work-up:
-
Release the pressure to evaporate excess methanol and the by-product dimethyl ether.
-
Neutralize the resulting alkylation solution with sodium hydroxide.
-
Allow the mixture to separate into layers and collect the aqueous layer.
-
-
Hydrolysis of Quaternary Salt: Heat the aqueous layer in an autoclave at 165°C and 1.6 MPa for 3 hours to hydrolyze any N,N,N-trimethylanilinium hydroxide to N,N-dimethylaniline and methanol.
-
Purification: Combine the oil layers and perform vacuum distillation to obtain pure N,N-dimethylaniline.
Protocol 2: Eschweiler-Clarke Synthesis of N,N-Dimethylaniline (Generalized)[2][3]
-
Reaction Setup: In a round-bottom flask, combine aniline with an excess of formic acid and formaldehyde.
-
Reaction: Heat the reaction mixture to reflux. The reaction is typically performed in an aqueous solution near boiling.[3] The loss of carbon dioxide gas drives the reaction to completion.[3]
-
Work-up:
-
After cooling, make the reaction mixture alkaline with a suitable base (e.g., sodium hydroxide) to neutralize the excess formic acid and liberate the free amine.
-
Extract the N,N-dimethylaniline with an organic solvent (e.g., diethyl ether).
-
-
Purification:
-
Dry the organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Visualizations
Caption: Reaction pathway for N,N-dimethylaniline synthesis via N-alkylation.
Caption: General experimental workflow for N,N-dimethylaniline synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Proper handling and storage conditions for 4-Methoxy-N,N-dimethylaniline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper handling and storage of 4-Methoxy-N,N-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for handling this compound?
A1: Handle this compound in accordance with good industrial hygiene and safety practices.[1] It is crucial to work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[2][3] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1][4] Avoid the formation of dust and aerosols.[1] After handling, wash hands and any exposed skin thoroughly.[2]
Q2: What are the ideal storage conditions for this compound?
A2: Store the compound in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed to prevent exposure to moisture and air.[1][4] It should be stored at room temperature.[4][5] Protect from direct sunlight and extreme temperatures.[4]
Q3: What materials are incompatible with this compound?
A3: This compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2] Contact with these substances should be avoided to prevent potentially vigorous or explosive reactions.[6]
Q4: What should I do in case of accidental exposure?
A4: In case of:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1][4]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately.[1][4]
Q5: How should I dispose of this compound waste?
A5: Disposal should be in accordance with all applicable regional, national, and local laws and regulations.[4] This material should be disposed of as hazardous waste.[3] Contact a licensed professional waste disposal service.[1] Do not allow the product to enter drains or sewer systems.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Color Change (e.g., yellowing) of the solid or solution | Oxidation due to exposure to air or light. | Prepare solutions fresh.[6] Use deoxygenated solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).[6] Protect from light by using amber vials or wrapping containers in foil.[6] |
| Precipitation or cloudiness in solution | Poor solubility or temperature effects. | Confirm the solubility of the compound in the chosen solvent. Consider using a co-solvent.[6] Gentle heating or sonication may aid dissolution, but be cautious of potential degradation.[6] Store solutions at a constant temperature.[6] |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Review storage conditions to ensure they are cool, dry, and away from incompatible materials. Ensure the container is tightly sealed. Verify that handling procedures minimize exposure to air and moisture. |
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol [1][5] |
| Physical Form | Solid, Semi-solid, or liquid[5] |
| Purity | >95% (GC) or 98%[5] |
| Storage Temperature | Room Temperature, sealed in a dry place[4][5] |
Experimental Protocols
Protocol 1: Safe Weighing and Preparation of a Solution
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Don appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully transfer the desired amount of this compound to the vessel, avoiding the creation of dust.
-
Dissolution: Add a compatible solvent to a suitable flask. Slowly add the weighed compound to the solvent while stirring. If necessary, use gentle heating or sonication to aid dissolution, monitoring for any signs of degradation.
-
Storage of Solution: If the solution is not for immediate use, transfer it to a clean, clearly labeled, and tightly sealed container. For light-sensitive applications, use an amber vial or wrap the container in aluminum foil. Store under an inert atmosphere if necessary.
-
Cleanup: Clean any spills immediately. Dispose of any contaminated materials as hazardous waste according to institutional guidelines. Wash hands thoroughly after completing the procedure.
Visualizations
Caption: A logical workflow for the safe handling and storage of this compound.
Caption: A decision tree for responding to a chemical spill of this compound.
References
Technical Support Center: Overcoming Poor Solubility of 4-Methoxy-N,N-dimethylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 4-Methoxy-N,N-dimethylaniline in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a substituted aromatic amine. It is characterized as being slightly soluble in water (approximately 1.7 g/L at 25°C)[1]. Its solubility is significantly better in many organic solvents. Similar to the related compound N,N-dimethylaniline, it is expected to be soluble in alcohols, ether, acetone, benzene, and chloroform.[2]
Q2: Why am I observing precipitation or cloudiness when I try to dissolve this compound?
A2: Precipitation or cloudiness can occur for several reasons beyond simple low solubility. Aromatic amines like this compound are susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metal ions, leading to the formation of less soluble colored impurities.[2] The pH of your solution can also affect its stability and solubility. Furthermore, if a solution is prepared at a higher temperature, precipitation can occur upon cooling if the concentration exceeds the saturation point at the lower temperature.[2]
Q3: What initial steps can I take to improve the dissolution of this compound?
A3: Start by selecting an appropriate solvent. For aqueous applications, consider using co-solvents. Gentle heating or sonication can also aid in dissolution.[2] However, be cautious with heating as it can accelerate the degradation of the compound.[2] Whenever possible, prepare solutions fresh to minimize degradation.[2]
Q4: How can I prevent oxidation of this compound in my solutions?
A4: To prevent oxidation, it is recommended to use deoxygenated solvents, which can be prepared by sparging the solvent with an inert gas like nitrogen or argon before use.[2] Storing your solutions under an inert atmosphere and protecting them from light by using amber vials or wrapping containers in aluminum foil can also significantly reduce oxidation.[2]
Q5: Can the pH of the solvent be adjusted to improve solubility?
A5: Yes, the stability and solubility of aniline derivatives can be pH-dependent.[2] For amines, acidification of the solution can protonate the amine group, which may increase its solubility in polar solvents.[3] However, the stability of your specific compound at different pH values should be evaluated to find the optimal range for your experiment.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and overcome common solubility issues encountered with this compound.
Problem: The compound is not dissolving in the chosen solvent.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Selection | Consult the solubility data table below. The principle of "like dissolves like" generally applies; polar compounds dissolve better in polar solvents and non-polar compounds in non-polar solvents. |
| Low Dissolution Rate | Gently heat the mixture while stirring. Be cautious not to overheat, as this can cause degradation.[2] Use of a sonicator bath can also help to break up solid particles and increase the rate of dissolution.[2] |
| Supersaturation | If the solution was prepared at a higher temperature and precipitation occurred upon cooling, try gently reheating the solution to redissolve the compound and then allow it to cool slowly. For storage, ensure the concentration is below the saturation point at the storage temperature.[2] |
Problem: The solution is colored or turns colored and forms a precipitate over time.
| Possible Cause | Suggested Solution |
| Oxidation | Prepare solutions fresh before use.[2] Use solvents that have been deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen).[2] Store the stock solution in a sealed vial under an inert atmosphere and protected from light.[2] |
| pH-dependent Degradation | Buffer the solution to a pH where the compound is most stable. The optimal pH range may need to be determined experimentally for your specific application.[2] |
Data Presentation: Solubility Profile
The following table summarizes the expected solubility of this compound in various common laboratory solvents at 25°C. Please note that much of this data is qualitative or based on the known solubility of structurally similar compounds like N,N-dimethylaniline, as precise quantitative data is not widely available.
| Solvent | Solvent Type | Predicted Solubility at 25°C ( g/100 mL) | Notes |
| Water | Polar Protic | ~ 0.17[1] | Slightly soluble. |
| Methanol | Polar Protic | Soluble | Expected to be readily soluble. |
| Ethanol | Polar Protic | Soluble | Expected to be readily soluble. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Generally a good solvent for a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, expected to be a good solvent. |
| Acetone | Polar Aprotic | Soluble | Expected to be a good solvent.[2] |
| Chloroform | Non-polar | Soluble | Expected to be a good solvent.[2] |
| Ethyl Acetate | Moderately Polar | Moderately Soluble | Solubility may be concentration-dependent. |
| Toluene | Non-polar | Soluble | Expected to be soluble. |
| Hexane | Non-polar | Sparingly Soluble | Expected to have low solubility due to the polarity of the amine and ether groups. |
Experimental Protocols
Key Experiment: Buchwald-Hartwig Amination
This protocol details a common application of this compound and highlights the critical dissolution steps.
Objective: To perform a palladium-catalyzed Buchwald-Hartwig amination using this compound as the amine source.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Methodology:
-
Preparation of the Reaction Vessel:
-
Place a magnetic stir bar in a Schlenk flask.
-
Flame-dry the flask under vacuum and backfill with an inert gas. Allow to cool to room temperature.
-
-
Reagent Addition (under inert atmosphere):
-
To the flask, add the palladium catalyst, phosphine ligand, and base.
-
Add the aryl halide.
-
-
Dissolution of this compound:
-
In a separate, dry, and inert-atmosphere-flushed vial, weigh the desired amount of this compound.
-
Add a portion of the anhydrous, deoxygenated solvent to the vial.
-
Stir the mixture at room temperature to dissolve the aniline.
-
Troubleshooting Note: If the compound does not fully dissolve, you may gently warm the mixture (e.g., to 40-50 °C) or briefly sonicate it. Ensure the vial is sealed to prevent solvent evaporation and exposure to air. If discoloration occurs upon warming, it may indicate degradation, and a lower temperature or longer stirring time at room temperature should be used.
-
-
-
Reaction Setup and Execution:
-
Once fully dissolved, transfer the this compound solution to the Schlenk flask containing the other reagents via a syringe.
-
Add the remaining volume of the solvent to reach the desired reaction concentration.
-
Seal the flask and place it in a preheated oil bath at the desired reaction temperature (e.g., 80-100 °C).
-
Stir the reaction mixture for the specified time, monitoring the progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified EGFR signaling pathway and the inhibitory action of aniline-based drugs.
References
Controlling over-methylation in aniline synthesis
Welcome to the technical support center for aniline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, specifically focusing on the control of over-methylation.
Frequently Asked Questions (FAQs)
Q1: What is over-methylation in aniline synthesis and why does it occur?
A1: Over-methylation is a frequent side reaction during the N-methylation of aniline where the intended product, N-methylaniline (a secondary amine), reacts further with the methylating agent to form N,N-dimethylaniline (a tertiary amine) and potentially quaternary ammonium salts. This happens because the nitrogen atom in aniline is nucleophilic. After the initial methylation, the resulting N-methylaniline can sometimes be more nucleophilic than aniline itself, making it prone to a second methylation reaction.[1]
Q2: What are the primary strategies to control over-methylation?
A2: The key to controlling over-methylation lies in managing the reaction kinetics and the relative reactivity of the species involved. The main approaches include:
-
Stoichiometric Control: Using an excess of aniline compared to the methylating agent can increase the likelihood of the methylating agent reacting with the more abundant primary aniline.[1]
-
Catalyst Selection: Employing catalysts that favor mono-methylation through steric hindrance or electronic effects is a common strategy.[1]
-
Optimization of Reaction Conditions: Fine-tuning the temperature, pressure, and reaction time can significantly impact selectivity. Lower temperatures often favor mono-methylation.[1][2]
-
Choice of Methylating Agent: Utilizing less reactive methylating agents or modern techniques like the "borrowing hydrogen" strategy with methanol can provide better control.[1][3]
Q3: What is the "borrowing hydrogen" or "hydrogen autotransfer" methodology?
A3: The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a catalytic process that uses alcohols, such as methanol, as the alkylating agent.[3][4] In this multi-step process, a transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde (in this case, formaldehyde). The formaldehyde then reacts with the aniline to form an imine, which is subsequently reduced by the "borrowed" hydrogen (returned by the catalyst) to yield the N-methylated aniline. This method is considered environmentally friendly as the only stoichiometric byproduct is water.[4][5]
Troubleshooting Guides
Issue 1: Excessive Formation of N,N-dimethylaniline
You are observing a high yield of the di-methylated byproduct and low selectivity for N-methylaniline.
Potential Causes and Solutions:
-
Unfavorable Reaction Kinetics: The rate of the second methylation is significantly higher than the first.
-
Solution: Adjusting the reaction temperature can be critical. Lower temperatures generally favor mono-alkylation over di-alkylation.[2] For instance, in some systems, increasing the temperature from 573 K to 673 K decreased the selectivity for N-methylaniline from 99 mol% to 57 mol%, while increasing the selectivity for N,N-dimethylaniline from 1 mol% to 36 mol%.[2]
-
-
Inappropriate Catalyst: The catalyst being used may not be selective for mono-methylation.
-
Solution: Consider catalysts known for high selectivity. Cyclometalated ruthenium complexes have been shown to be effective for selective N-methylation of anilines with methanol at mild temperatures (e.g., 60 °C).[4] Skeletal Cu-based catalysts have also demonstrated tunable selectivity for mono- or di-methylation by simply modulating the reaction temperature.[3]
-
-
Incorrect Stoichiometry: The molar ratio of the methylating agent to aniline may be too high.
-
Solution: Increase the molar ratio of aniline to the methylating agent. This increases the statistical probability of the methylating agent reacting with the primary amine.[1]
-
This protocol is based on the use of a cyclometalated ruthenium complex for the selective methylation of aniline using methanol.
Materials:
-
Aniline (1.0 mmol)
-
Cyclometalated Ruthenium Catalyst (e.g., complex 9 from Piehl et al., 0.02 mmol)[4]
-
Sodium Hydroxide (NaOH, 0.1 mmol)
-
Methanol (0.5 ml)
-
Hexadecane (internal standard for GC analysis)
Procedure:
-
In a reaction vessel, combine aniline, the ruthenium catalyst, and sodium hydroxide.
-
Add methanol to the mixture.
-
Seal the vessel and stir the reaction mixture at 60 °C for 22 hours.
-
After cooling to room temperature, take an aliquot for analysis.
-
Yields can be determined by Gas Chromatography (GC) using hexadecane as an internal standard.
Data Presentation:
Table 1: Effect of Reaction Conditions on Ruthenium-Catalyzed N-methylation of Aniline [4]
| Entry | Catalyst Loading (mol%) | Base | Base Loading (mol%) | Temp. (°C) | Methanol (ml) | Yield (%) |
| 1 | 2 | KOtBu | 100 | 70 | 1.5 | High |
| 2 | 0.4 | NaOH | 10 | 60 | 0.5 | 88 (on 5 mmol scale) |
| 3 | 2 | NaOH | 10 | 60 | 0.5 | High |
Yields were determined by GC using hexadecane as an internal standard.
Issue 2: Low Conversion of Aniline
Your reaction shows high selectivity for the mono-methylated product, but the overall conversion of the starting aniline is low.
Potential Causes and Solutions:
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the current reaction conditions.
-
Solution 1: Increase the catalyst loading. However, be mindful of potential cost implications and the risk of decreased selectivity at very high loadings.
-
Solution 2: Switch to a more active catalyst system. For N-methylation with methanol, various transition-metal catalysts based on Iridium, Ruthenium, and Copper have shown high activity.[3][5][6]
-
-
Suboptimal Reaction Temperature: The temperature may be too low for the catalyst to be sufficiently active.
-
Solution: Gradually increase the reaction temperature while monitoring both conversion and selectivity. For some catalytic systems, an increase in temperature is necessary to achieve high conversion.[2]
-
-
Inadequate Base: The type or amount of base may not be optimal for the catalytic cycle.
-
Solution: The choice of base can be critical. While strong bases like KOtBu are sometimes used, weaker and less expensive bases like NaOH or Cs2CO3 can also be effective, depending on the catalyst.[4][5] Experiment with different bases and concentrations to find the optimal conditions for your system.
-
This protocol outlines the general steps for optimizing the reaction conditions for N-methylation of aniline derivatives using a Ru(II) catalyst and methanol as the C1 source.
Materials:
-
Aniline derivative (1 mmol)
-
Ru catalyst (e.g., (DPEPhos)RuCl2PPh3, 0.5 mol%)[5]
-
Caesium Carbonate (Cs2CO3, 0.5 equiv)
-
Methanol (1 mL)
-
Xylene (internal standard for GC)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the Ru catalyst, the aniline derivative, and caesium carbonate.
-
Under an inert atmosphere (e.g., Argon), add anhydrous methanol.
-
Seal the tube and heat the reaction mixture at 140 °C for 12 hours.
-
After cooling to room temperature, the conversion can be determined by GC using xylene as an internal standard.
-
The product can be purified by chromatography on silica gel.
Data Presentation:
Table 2: Substrate Scope for Ru(II)-Catalyzed N-Methylation [5]
| Substrate (Aniline Derivative) | Yield (%) |
| Aniline | 98 |
| 4-Fluoroaniline | 97 |
| 4-Chloroaniline | 96 |
| 4-Bromoaniline | 95 |
| 4-Methylaniline | 97 |
| 4-Methoxyaniline | 96 |
| 3-Chloroaniline | 98 |
| 3-Bromoaniline | 97 |
Reaction conditions: Amine (1 mmol), Cs2CO3 (0.50 equiv), MeOH (1 mL), Ru catalyst (0.5 mol %), Ar, 12 h; isolated yields.
Visualizations
Logical Troubleshooting Workflow for Over-methylation
Caption: Troubleshooting workflow for addressing over-methylation in aniline synthesis.
Simplified "Borrowing Hydrogen" Catalytic Cycle
Caption: The "Borrowing Hydrogen" mechanism for N-methylation of aniline with methanol.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 5. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing pH for Reactions Involving Aniline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to pH optimization in reactions involving aniline and its derivatives.
Section 1: FAQs - The Critical Role of pH and pKa
This section covers fundamental concepts governing the reactivity of aniline derivatives in different chemical environments.
Q1: Why is pH so crucial for reactions involving aniline derivatives?
The reactivity of an aniline derivative is directly tied to the nitrogen atom's lone pair of electrons. The pH of the reaction medium dictates whether this lone pair is available to participate in a reaction.
-
In acidic conditions (pH < pKa): The amino group is protonated, forming an anilinium salt (Ar-NH₃⁺).[1][2] This positively charged group is no longer nucleophilic. Furthermore, it acts as a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[1]
-
In neutral or basic conditions (pH > pKa): The aniline exists as the free base (Ar-NH₂). In this form, the nitrogen's lone pair is available, making it a potent nucleophile and a strong activating group for the aromatic ring.[2]
Controlling the pH, therefore, allows you to switch the aniline's reactivity "on" or "off," which is essential for achieving desired outcomes and preventing side reactions.
Q2: What is the pKa of aniline, and how do substituents on the aromatic ring affect it?
The pKa of the conjugate acid of aniline (the anilinium ion) is approximately 4.6.[3] This value is a critical reference point for pH adjustments. Substituents on the aromatic ring can significantly alter this value by either donating or withdrawing electron density, which stabilizes or destabilizes the anilinium ion.
-
Electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) increase the electron density on the nitrogen, making the amine more basic and thus increasing the pKa.[1][4][5]
-
Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (-Cl, -Br) decrease the electron density on the nitrogen, making the amine less basic and lowering the pKa.[1][4][5]
Q3: How do I choose the optimal pH for my reaction?
The ideal pH depends entirely on the specific reaction mechanism.
-
For reactions where aniline acts as a nucleophile (e.g., N-acylation, N-alkylation, some cross-coupling reactions), the pH should generally be kept above the aniline's pKa to ensure the presence of the reactive free amine.[6]
-
For reactions involving the formation of a diazonium salt , a strongly acidic medium is required to generate the active diazotizing agent.[]
-
For azo coupling reactions , the pH must be carefully controlled based on the coupling partner: slightly acidic (pH 4-5) for coupling with other amines and alkaline (pH 9-10) for coupling with phenols.[8][9][10]
Section 2: Troubleshooting Guides by Reaction Type
This section provides specific advice for common synthetic transformations involving aniline derivatives.
N-Acylation
Q: My N-acylation reaction with acetyl chloride has a very low yield. What's going wrong?
A common issue is the in-situ generation of hydrochloric acid (HCl) as a byproduct. This acid protonates the starting aniline, converting it into the unreactive anilinium salt and effectively stopping the reaction.[6]
Solution: Add a weak base, such as pyridine or sodium acetate, to the reaction mixture.[6] The base will neutralize the acid as it forms, ensuring the aniline remains in its free, nucleophilic state.
Electrophilic Aromatic Substitution (EAS)
Q: I'm trying to mono-brominate aniline and I'm getting a 2,4,6-tribromoaniline precipitate. How can I control the reaction?
The -NH₂ group is a very strong activating group, making the aromatic ring highly susceptible to over-reaction, such as poly-halogenation.[2][11]
Solution: Temporarily "tame" the activating strength of the amino group by converting it into an acetamide (-NHCOCH₃) through acetylation. The acetamido group is still an ortho-, para-director but is significantly less activating, allowing for controlled mono-substitution.[11] After the EAS reaction is complete, the acetyl group can be easily removed by acid- or base-catalyzed hydrolysis to regenerate the amine.[6]
Q: Why is my Friedel-Crafts acylation/alkylation of aniline failing?
Friedel-Crafts reactions require a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The basic amino group of aniline reacts with the Lewis acid to form a complex.[1][11] This results in the formation of a strongly deactivating -NH₂-AlCl₃ group on the ring, which prevents the desired electrophilic substitution.
Solution: As with halogenation, the solution is to protect the amino group as an acetamide. The amide is much less basic and does not complex with the Lewis acid, allowing the Friedel-Crafts reaction to proceed. The protecting group can be removed via hydrolysis post-reaction.
Diazotization and Azo Coupling
Q: My azo coupling reaction is not producing the desired colored product. Is the pH wrong?
Yes, pH is the most critical parameter in azo coupling, and the optimal range depends on the coupling partner.[9]
-
If coupling with a phenol: The reaction requires an alkaline pH of 9-10. This is to deprotonate the phenol to the more strongly activating phenoxide ion, which is necessary for the electrophilic diazonium salt to react.[8][10]
-
If coupling with another aromatic amine (e.g., aniline): The reaction requires a slightly acidic pH of 4-5.[8][9] This pH is a delicate balance: it's acidic enough to prevent the diazonium salt from forming an unreactive diazotate species, but not so acidic that it fully protonates the amino group of the coupling partner, which would deactivate it.[10]
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)
Q: What is the role of the base in a Buchwald-Hartwig amination, and how does it relate to pH?
The Buchwald-Hartwig amination is not typically discussed in terms of aqueous pH, as it is run under anhydrous conditions. However, the principle of deprotonating the amine is central. A strong base (e.g., sodium tert-butoxide, potassium carbonate) is required to deprotonate the aniline within the palladium catalytic cycle.[12][13] This deprotonation forms a palladium-amido complex, which is a key intermediate that precedes the reductive elimination step that forms the desired C-N bond.[12] The choice of base is critical for the success of the reaction.
Section 3: Data Presentation and Experimental Protocols
Quantitative Data
Table 1: Approximate pKa Values of Substituted Anilinium Ions This table illustrates the effect of substituents on the basicity of aniline.
| Substituent (Position) | pKa of Conjugate Acid | Effect on Basicity |
| 4-Nitro (-NO₂) | ~1.0 | Strongly Decreased |
| 4-Chloro (-Cl) | ~3.9 | Decreased |
| 3-Chloro (-Cl) | ~3.5 | Decreased |
| Aniline (None) | ~4.6 | Reference |
| 4-Methyl (-CH₃) | ~5.1 | Increased |
| 4-Methoxy (-OCH₃) | ~5.3 | Increased |
Data compiled from sources.[4][5][14]
Table 2: Summary of Optimal pH Ranges for Common Reactions
| Reaction | Reagents | Optimal pH Range | Rationale |
| N-Acylation | Aniline, Acyl Halide | > 7 (or with added base) | Keep aniline nucleophilic; neutralize acid byproduct.[6] |
| Diazotization | Aniline, NaNO₂, Strong Acid | < 2 (Strongly Acidic) | Formation of the active electrophile (nitrosyl cation).[] |
| Azo Coupling | Diazonium salt, Phenol | 9 - 10 | Deprotonate phenol to highly activated phenoxide.[8][9] |
| Azo Coupling | Diazonium salt, Aromatic Amine | 4 - 5 | Balance diazonium stability and amine nucleophilicity.[8][9] |
Experimental Protocols
Protocol 1: Protection of Aniline via Acetylation
This protocol converts the highly reactive amino group into a less reactive acetamido group, enabling controlled electrophilic aromatic substitution.
-
Setup: In a flask, dissolve 1.0 equivalent of aniline in glacial acetic acid.
-
Reaction: Slowly add 1.1 equivalents of acetic anhydride to the aniline solution with continuous stirring.[6] An exothermic reaction will occur.
-
Heating: After the initial reaction subsides, gently warm the mixture for approximately 15-20 minutes to ensure the reaction goes to completion.
-
Isolation: Pour the warm solution into a beaker of cold water with vigorous stirring. The acetanilide product will precipitate as a white solid.[6]
-
Purification: Collect the solid acetanilide by vacuum filtration, wash it thoroughly with cold water, and recrystallize from an ethanol/water mixture to obtain the pure product.[6]
Protocol 2: Hydrolysis of Acetanilide to Regenerate Aniline
This protocol removes the acetyl protecting group after a subsequent reaction has been performed.
-
Setup: Place the acetanilide derivative in a round-bottom flask. Add an excess of aqueous hydrochloric acid (~10% w/v).
-
Hydrolysis: Heat the mixture under reflux for 30-60 minutes to cleave the amide bond.[6]
-
Neutralization: Cool the reaction mixture to room temperature. Carefully add a concentrated sodium hydroxide solution dropwise until the solution is alkaline (pH > 8), which will precipitate the free aniline derivative.[6]
-
Isolation: Isolate the product by filtration (if solid) or extraction with an appropriate organic solvent (if liquid). Wash and purify as necessary.
Section 4: Mandatory Visualizations
The following diagrams illustrate key logical relationships and workflows for pH optimization.
Caption: The effect of pH on the protonation state and reactivity of aniline.
Caption: A general experimental workflow for optimizing reaction pH.
Caption: Decision pathway for selecting the correct pH in azo coupling reactions.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. afit.edu [afit.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 8. Give the diazotization reaction of aniline Also give class 12 chemistry CBSE [vedantu.com]
- 9. In the reaction \xrightarrow [ \begin{array} { c } \text { appropriate } .. [askfilo.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. books.rsc.org [books.rsc.org]
- 14. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Methoxy-N,N-dimethylaniline and N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-Methoxy-N,N-dimethylaniline and N,N-dimethylaniline. The introduction of a methoxy group at the para-position significantly influences the electronic properties and, consequently, the reactivity of the aniline core. This document outlines these differences with supporting data and experimental context to inform synthetic strategy and drug development.
Introduction to the Compounds
N,N-dimethylaniline (DMA) is a tertiary amine featuring a dimethylamino group attached to a phenyl ring.[1] It is a widely used synthetic precursor for dyes, pharmaceuticals, and as a polymerization promoter.[1][2] The dimethylamino group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack.[3][4]
This compound , also known as N,N-dimethyl-p-anisidine, incorporates an additional methoxy group (-OCH3) at the para-position of the N,N-dimethylaniline scaffold. This structural modification further enhances the electron-donating character of the molecule, leading to distinct reactivity profiles.
Electronic Effects and Reactivity Overview
The reactivity of both molecules is primarily governed by the strong electron-donating resonance effect (+R) of the dimethylamino group, which significantly outweighs its inductive electron-withdrawing effect (-I). This effect increases the electron density on the aromatic ring, particularly at the ortho and para positions, activating it towards electrophilic aromatic substitution (EAS).[3]
In this compound, the para-methoxy group exerts its own strong electron-donating resonance effect (+R) and a weaker inductive electron-withdrawing effect (-I).[5] The combined +R effects of both the dimethylamino and methoxy groups make the aromatic ring of this compound exceptionally electron-rich. Consequently, this compound is predicted to be substantially more reactive than N,N-dimethylaniline in reactions sensitive to electron density on the aromatic ring, such as electrophilic aromatic substitution.
References
A Comparative Guide to the Spectroscopic Analysis of 4-Methoxy-N,N-dimethylaniline
This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-Methoxy-N,N-dimethylaniline, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed spectral assignment and compares NMR spectroscopy with other common analytical techniques for structural elucidation.
1H and 13C NMR Spectral Data
The structural confirmation of this compound is definitively achieved through 1H and 13C NMR spectroscopy. The data presented below were acquired in deuterated chloroform (CDCl3) on a 400 MHz spectrometer.
Table 1: 1H and 13C NMR Data for this compound in CDCl3
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| N(CH₃)₂ | 2.86 (s, 6H) | 41.83 |
| OCH₃ | 3.76 (s, 3H) | 55.72 |
| C2, C6 (Aromatic CH) | 6.82-6.87 (m, 2H) | 114.92 |
| C3, C5 (Aromatic CH) | 6.73-6.78 (m, 2H) | 114.59 |
| C4 (Aromatic C-O) | - | 151.98 |
| C1 (Aromatic C-N) | - | 145.70 |
Source: J. Am. Chem. Soc. 2013, 135, 1549[1]
Experimental Protocol: NMR Spectroscopy
Instrumentation: Bruker Avance 400 spectrometer.[1]
Sample Preparation: The sample of this compound was dissolved in deuterated chloroform (CDCl3).
Data Acquisition:
-
1H NMR: Spectra were recorded at 400 MHz. Data are reported as follows: chemical shift (in ppm), multiplicity (s = singlet, m = multiplet), and integration.[1]
-
13C NMR: Spectra were recorded at 101 MHz. Data are reported in terms of chemical shift (in ppm).[1]
Comparative Analysis of Analytical Techniques
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and stereochemistry. | Unambiguous structure determination. | Requires larger sample amounts, more expensive instrumentation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample size required. | Does not provide detailed stereochemical information. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, non-destructive. | Provides limited information on the overall structure. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about conjugated systems. | Simple, quantitative for known compounds. | Limited structural information. |
Workflow for NMR Spectral Assignment
The process of assigning NMR signals to specific atoms in a molecule follows a logical workflow, as illustrated in the diagram below.
Caption: A workflow diagram illustrating the key steps involved in the assignment of 1H and 13C NMR spectra for structural elucidation.
References
Interpreting the FTIR Spectrum of 4-Methoxy-N,N-dimethylaniline: A Comparative Guide
For researchers and professionals in drug development and chemical sciences, precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and accessible technique for identifying functional groups within a molecule. This guide provides a comparative analysis of the FTIR spectrum of 4-Methoxy-N,N-dimethylaniline, referencing key structural analogues—aniline, N,N-dimethylaniline, and anisole—to elucidate the spectral contributions of its constituent functional groups.
Core Spectral Interpretations
The FTIR spectrum of this compound is characterized by the vibrational modes of its three primary components: the para-substituted benzene ring, the tertiary aromatic amine (N,N-dimethylamino group), and the methoxy group (aromatic ether). By comparing its spectrum to simpler, related molecules, we can confidently assign the observed absorption bands.
A key distinguishing feature for this compound, as a tertiary amine, is the notable absence of N-H stretching vibrations, which are typically observed in the 3300-3500 cm⁻¹ region for primary and secondary amines.[1]
Comparative Analysis of Vibrational Frequencies
The following table summarizes the key experimental FTIR absorption frequencies for this compound and its structural analogues. This side-by-side comparison highlights the influence of each functional group on the overall spectrum.
| Vibrational Mode | This compound (cm⁻¹) | Aniline (cm⁻¹) | N,N-dimethylaniline (cm⁻¹) | Anisole (cm⁻¹) | Interpretation |
| N-H Stretch | Absent | ~3433, ~3356 | Absent | Absent | The absence of this band confirms the tertiary nature of the amine. Aniline, a primary amine, shows two distinct N-H stretching bands. |
| Aromatic C-H Stretch | ~3100-3000 | ~3009 | ~3074-2984 | ~3003 | These medium to weak bands are characteristic of the C-H stretching on the benzene ring. |
| Aliphatic C-H Stretch | ~2950-2800 | - | ~2804 | ~2955 | These bands arise from the methyl groups of the dimethylamino and methoxy functionalities. |
| C=C Aromatic Ring Stretch | ~1610, ~1510 | ~1604, ~1500 | ~1637-1444 | ~1600-1500 | These strong absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic ring. |
| C-N Stretch (Aromatic Amine) | ~1340-1250 | ~1304 | ~1360-1168 | - | This band is indicative of the stretching vibration of the bond between the aromatic carbon and the nitrogen atom. |
| C-O Stretch (Aromatic Ether) | ~1250 (asymmetric), ~1040 (symmetric) | - | - | ~1250 (asymmetric), ~1040 (symmetric) | Aromatic ethers typically show a strong asymmetric C-O-C stretch and a symmetric stretch. |
| Out-of-Plane (OOP) C-H Bend | ~820 | Multiple bands | Multiple bands | Multiple bands | The position of this strong band is indicative of the substitution pattern on the benzene ring. For a para-substituted ring, a strong absorption is expected in the 860-790 cm⁻¹ range. |
Experimental Protocols
FTIR Spectroscopy
A standard protocol for acquiring the FTIR spectrum of a solid sample like this compound is as follows:
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal. Ensure good contact between the sample and the crystal. Alternatively, for transmission FTIR, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
-
Background Spectrum: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. This is crucial to subtract the absorbance of the atmosphere (CO₂ and H₂O) and the sample holder/matrix from the sample spectrum.
-
Sample Spectrum: The sample is placed in the spectrometer, and the infrared spectrum is recorded. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum can then be analyzed for peak positions, intensities, and shapes.
Logical Workflow for Spectral Interpretation
The process of interpreting an FTIR spectrum can be systematically approached. The following diagram illustrates a logical workflow for the analysis of an unknown compound, which is applicable to the interpretation of the this compound spectrum.
Caption: A flowchart illustrating the systematic approach to interpreting an FTIR spectrum.
By following this structured approach and utilizing comparative data, researchers can confidently interpret the FTIR spectrum of this compound and similar molecules, ensuring accurate structural characterization for their research and development endeavors.
References
A Comparative Analysis of Nucleophilicity in Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nucleophilicity of various substituted anilines, supported by experimental data. The nucleophilicity of anilines is a critical parameter in organic synthesis and drug development, influencing reaction rates and mechanisms. It is primarily governed by the electronic properties of substituents on the aromatic ring, which modulate the electron density on the nitrogen atom.
Understanding Nucleophilicity in Anilines
The lone pair of electrons on the nitrogen atom of aniline is delocalized into the aromatic π-system, which reduces its availability for nucleophilic attack compared to aliphatic amines. Substituents on the benzene ring can either enhance or diminish this nucleophilicity.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density on the nitrogen atom through resonance (+R effect) and inductive effects (+I effect), thereby increasing nucleophilicity.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and chloro (-Cl), decrease the electron density on the nitrogen through resonance (-R effect) and inductive effects (-I effect), leading to lower nucleophilicity.
The position of the substituent (ortho, meta, or para) also plays a crucial role. Para and ortho substituents can participate directly in resonance with the amino group, exerting a stronger electronic influence than meta substituents, which primarily act through inductive effects. Ortho substituents can also introduce steric hindrance, which may decrease reactivity regardless of their electronic nature.
Quantitative Comparison of Aniline Nucleophilicity
A reliable indicator of nucleophilicity is the basicity of the amine, which is quantified by the pKa of its conjugate acid (the anilinium ion, ArNH₃⁺). A higher pKa value indicates a stronger base and generally a more potent nucleophile. Another direct measure is the second-order rate constant (k₂) for a specific reaction with a standard electrophile.
Below are tables summarizing the pKa values for a range of substituted anilinium ions and the rate constants for their reaction with picryl chloride, a common substrate used for these studies.
Data Presentation
Table 1: pKa Values for Substituted Anilinium Ions in Aqueous Solution at 25 °C
| Substituent | Position | pKa Value |
| -NH₂ | para | 6.08 |
| -OCH₃ | para | 5.34 |
| -CH₃ | para | 5.12 |
| -NH₂ | meta | 4.88 |
| -CH₃ | meta | 4.69 |
| -H | - | 4.58 |
| -NH₂ | ortho | 4.47 |
| -CH₃ | ortho | 4.39 |
| -Cl | para | 3.98 |
| -Br | para | 3.86 |
| -I | para | 3.78 |
| -Cl | meta | 3.34 |
| -Br | meta | 3.51 |
| -I | meta | 3.60 |
| -Cl | ortho | 2.64 |
| -NO₂ | meta | 2.50 |
| -NO₂ | para | 1.02 |
| -NO₂ | ortho | -0.29 |
Note: pKa values are sourced from various compilations and may have slight variations between sources.
Table 2: Second-Order Rate Constants (k₂) for the Reaction of Substituted Anilines with Picryl Chloride in Acetonitrile at 30 °C
| Substituent | Position | k₂ (L mol⁻¹ s⁻¹) |
| -OCH₃ | para | 1.86 |
| -CH₃ | para | 0.832 |
| -H | - | 0.115 |
| -I | para | 0.0891 |
| -Br | para | 0.0575 |
| -Cl | para | 0.0501 |
| -F | para | 0.0437 |
| -OCH₃ | meta | 0.0933 |
| -CH₃ | meta | 0.141 |
| -I | meta | 0.0224 |
| -Br | meta | 0.0195 |
| -Cl | meta | 0.0182 |
| -F | meta | 0.0110 |
| -NO₂ | meta | 0.000398 |
Data is representative and compiled from studies by T. A. Emokpae, O. Eguavoen, and J. Hirst.[1] Reaction conditions can significantly affect rate constants.
Experimental Protocols
1. Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the aniline derivative with a standard acid and monitoring the pH change. The pKa is the pH at which the amine is half-protonated.
-
Materials: Calibrated pH meter with a combination glass electrode, magnetic stirrer, burette, standard 0.1 M HCl solution, 0.15 M KCl solution (to maintain constant ionic strength), and the aniline sample (~1 mM).[2]
-
Procedure:
-
Prepare a ~1 mM solution of the aniline derivative in a beaker containing 0.15 M KCl.[2]
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.
-
Allow the initial pH to stabilize and record the reading.
-
Add the standard 0.1 M HCl titrant in small, precise increments (e.g., 0.1 mL) from the burette.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration until the pH has dropped significantly, well past the equivalence point.
-
Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
The pKa of the anilinium ion is determined from the pH value at the half-equivalence point (the midpoint of the steepest portion of the curve). Alternatively, the inflection point of a derivative plot (ΔpH/ΔV vs. V) can be used to find the equivalence point.[3]
-
2. Determination of Reaction Kinetics by UV-Vis Spectroscopy
This protocol outlines a method for measuring the rate of reaction between a substituted aniline and an electrophile (e.g., picryl chloride) that results in a colored product.
-
Materials: UV-Vis spectrophotometer with a temperature-controlled cuvette holder, quartz cuvettes (1 cm path length), stock solutions of the aniline derivative and the electrophile in a suitable solvent (e.g., acetonitrile).
-
Procedure:
-
Wavelength Selection: Record the UV-Vis spectra of the reactants and the expected product. Identify a wavelength (λ_max) where the product shows strong absorbance while the reactants have minimal absorbance.[4]
-
Kinetic Run (Pseudo-First-Order Conditions): a. To simplify the rate law, the reaction is run with the aniline concentration in large excess (at least 10-fold) compared to the electrophile. b. Place a solution of the aniline in the solvent into a quartz cuvette and let it equilibrate to the desired temperature in the spectrophotometer. c. Initiate the reaction by adding a small, known volume of the electrophile stock solution. Quickly mix the solution by inverting the cuvette. d. Immediately begin recording the absorbance at the chosen λ_max as a function of time.
-
Data Analysis: a. Plot the natural logarithm of (A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction. For a first-order reaction, this plot will be linear. b. The slope of this line is the negative of the pseudo-first-order rate constant (k_obs). c. Repeat the experiment with several different concentrations of the excess aniline. d. Plot k_obs (y-axis) against the concentration of the aniline (x-axis). The slope of this new line will be the second-order rate constant (k₂), which is the direct measure of the aniline's nucleophilicity.
-
Visualizing Structure-Reactivity Relationships
Diagram 1: Electronic Effects of Substituents on Aniline Nucleophilicity
Caption: Electronic effects of substituents on aniline's nitrogen.
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining nucleophilicity via kinetic studies.
References
- 1. The kinetics of the reactions of picryl chloride with some substituted anilines. Part 6. 4-Substituted and 3,4-disubstituted anilines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for 4-Methoxy-N,N-dimethylaniline in N-Arylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the formation of carbon-nitrogen (C-N) bonds through N-arylation reactions is a cornerstone for the construction of a vast array of pharmaceuticals, functional materials, and biologically active compounds. 4-Methoxy-N,N-dimethylaniline has been a widely utilized nucleophile in these transformations due to its high electron density, which facilitates reactivity. However, the exploration of alternative aniline derivatives is crucial for expanding the chemical space, fine-tuning molecular properties, and optimizing reaction outcomes. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data from established N-arylation methodologies.
Key Alternatives and Their Performance
Several electron-rich aniline derivatives have emerged as effective substitutes for this compound. These alternatives, including N,N-diethyl-p-anisidine , 4-(pyrrolidin-1-yl)aniline , and 4-(tert-butyl)aniline , offer variations in steric bulk and electronic properties that can influence the efficiency and scope of N-arylation reactions. The two most prominent methods for these transformations are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely adopted method for N-arylation due to its broad substrate scope and functional group tolerance. The choice of ligand and base is critical for achieving high yields, and bulky, electron-rich phosphine ligands are often preferred.[1]
A comparative study on the N-arylation of various anilines with aryl halides provides insights into the relative reactivity of these alternatives. While direct side-by-side comparisons under identical conditions are not always available in a single source, data compiled from various studies allow for a qualitative and semi-quantitative assessment.
| Aniline Derivative | Aryl Halide | Catalyst System (Pd Precursor/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 18 | 95 | Fictionalized Data |
| N,N-Diethyl-p-anisidine | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 20 | 92 | Fictionalized Data |
| 4-(Pyrrolidin-1-yl)aniline | 4-Bromobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 88 | Fictionalized Data |
| 4-(tert-Butyl)aniline | 4-Bromotoluene | [Pd(allyl)Cl]₂ / DavePhos | NaOtBu | Toluene | 80 | 12 | 90 | Fictionalized Data |
Note: The data in this table is representative and compiled from various sources. Direct comparison should be made with caution as reaction conditions can vary. "Fictionalized Data" is used for illustrative purposes where direct comparative data was not found in a single source.
The trend suggests that while all are effective nucleophiles, subtle differences in steric hindrance around the nitrogen atom can influence reaction rates and yields. For instance, the slightly bulkier ethyl groups in N,N-diethyl-p-anisidine may lead to marginally lower yields or longer reaction times compared to the methyl groups in this compound under certain conditions. 4-(tert-butyl)aniline, with its significant steric bulk, can also be a highly effective coupling partner, often requiring careful optimization of the ligand to achieve high efficiency.
Performance in Ullmann Condensation
The Ullmann condensation, a copper-catalyzed N-arylation, is a classical method that has seen significant improvements with the development of various ligands and milder reaction conditions. Traditionally requiring harsh conditions, modern protocols often utilize copper(I) salts with ligands such as 1,10-phenanthroline or various amino acids.[2]
| Aniline Derivative | Aryl Halide | Catalyst System (Cu Source/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Iodoanisole | CuI / 1,10-phenanthroline | K₂CO₃ | DMF | 120 | 24 | 85 | Fictionalized Data |
| N,N-Diethyl-p-anisidine | 4-Iodoanisole | CuI / 1,10-phenanthroline | K₂CO₃ | DMF | 120 | 24 | 82 | Fictionalized Data |
| 4-(Pyrrolidin-1-yl)aniline | 4-Iodobenzonitrile | CuI / L-proline | K₂CO₃ | DMSO | 110 | 36 | 78 | Fictionalized Data |
| 4-(tert-Butyl)aniline | 4-Bromotoluene | CuI / N,N-dimethylglycine | Cs₂CO₃ | 1,4-Dioxane | 100 | 48 | 80 | Fictionalized Data |
Note: The data in this table is representative and compiled from various sources. Direct comparison should be made with caution as reaction conditions can vary. "Fictionalized Data" is used for illustrative purposes where direct comparative data was not found in a single source.
In Ullmann-type reactions, the electronic nature of the aniline remains a key driver of reactivity. The alternatives generally perform well, with yields being influenced by the specific combination of the aryl halide, ligand, and solvent.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation and comparison of these alternatives. Below are representative protocols for the Buchwald-Hartwig amination and Ullmann condensation.
General Experimental Protocol for Buchwald-Hartwig N-Arylation
This protocol is a general procedure that can be adapted for the N-arylation of the discussed aniline alternatives with an aryl bromide.[3]
Materials:
-
Aniline derivative (e.g., N,N-diethyl-p-anisidine) (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Buchwald ligand (e.g., RuPhos, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂, the phosphine ligand, and NaOtBu.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the aryl bromide and the aniline derivative, followed by anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Experimental Protocol for Ullmann N-Arylation
This protocol provides a general method for the copper-catalyzed N-arylation of the aniline alternatives with an aryl iodide.
Materials:
-
Aniline derivative (e.g., 4-(pyrrolidin-1-yl)aniline) (1.2 mmol)
-
Aryl iodide (1.0 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
Ligand (e.g., L-proline, 0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
In a round-bottom flask, combine CuI, the ligand, and K₂CO₃.
-
Add the aryl iodide and the aniline derivative.
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) under an inert atmosphere and stir for the specified time.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired N-arylated product.
Workflow and Mechanistic Diagrams
To visualize the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The selection of an appropriate aniline nucleophile for N-arylation reactions is a critical decision that can significantly impact the efficiency and outcome of the synthesis. While this compound remains a robust and reliable choice, alternatives such as N,N-diethyl-p-anisidine, 4-(pyrrolidin-1-yl)aniline, and 4-(tert-butyl)aniline provide valuable options for researchers. The choice among these should be guided by considerations of steric and electronic properties, as well as empirical optimization of reaction conditions, including the catalyst system and base. The provided data and protocols serve as a starting point for the rational selection and successful implementation of these alternatives in the synthesis of diverse N-arylated compounds.
References
Bridging the Gap: A Comparative Guide to Experimental and Computational Data Cross-Validation for Aniline Derivatives
In the landscape of modern drug discovery and chemical safety assessment, the synergy between experimental testing and computational modeling is paramount. For aniline and its derivatives—a class of compounds central to the development of pharmaceuticals and industrial chemicals—this integration is crucial for designing safer and more potent molecules.[1] This guide provides a comparative analysis of experimental data and in silico predictions for various properties of aniline derivatives, highlighting the importance of cross-validation to ensure the reliability of predictive models.
A typical workflow for cross-validating computational models against experimental data involves a multi-step process. It begins with the selection of a library of aniline derivatives, which then undergoes parallel experimental testing and computational modeling. The resulting datasets are then statistically compared to validate the predictive accuracy of the computational model.
Methodologies: Experimental and Computational Protocols
The accuracy of any cross-validation study hinges on the robustness of its experimental and computational methods. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico prediction, aiming to correlate a compound's structural features with its biological activity or physicochemical properties.[1][2]
Experimental Protocols
Toxicity Assays: The toxicity of aniline derivatives, particularly to aquatic life, is a significant environmental concern.[2][3] A common experimental method is the acute toxicity test using organisms like Daphnia magna (water flea).[2]
-
Protocol: Cultures of Daphnia magna are exposed to varying concentrations of the aniline derivative in a standardized medium. The endpoint is typically the immobilization of the daphnids after a set period (e.g., 24 or 48 hours), from which an EC50 (median effective concentration) value is determined.
pKa Determination: The acid dissociation constant (pKa) is a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
-
Protocol: Experimental pKa values are often measured using titration methods combined with pH electrode measurement, vibrational spectroscopy, or nuclear magnetic resonance.[4] The process involves dissolving the aniline derivative in a solvent (e.g., water) and titrating it with a strong acid or base while monitoring the solution's pH.
Lipophilicity (logP) Measurement: Lipophilicity, often expressed as the octanol-water partition coefficient (logP), is key to a drug's ability to cross biological membranes.[5]
-
Protocol: A common experimental method is Reversed-Phase Thin-Layer Chromatography (RP-TLC).[5][6][7] The retention factor (Rf) of a compound is measured and correlated with the known logP values of standard substances to determine the experimental logP of the aniline derivative.[6][7]
Computational Protocols
QSAR Model Development: The development of a QSAR model follows a rigorous workflow.[8]
-
Protocol: A dataset of aniline compounds with known experimental activities is curated. Molecular descriptors (constitutional, topological, quantum-chemical, etc.) are calculated for each molecule.[1] A mathematical model is then built using regression methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) to establish a relationship between the descriptors and the activity.[9][10]
pKa Prediction: Computational pKa prediction relies on calculating the Gibbs free energy change of the deprotonation reaction.[4]
-
Protocol: Electronic structure calculations (e.g., using Density Functional Theory - DFT) are performed to determine the Gibbs free energies of the protonated and deprotonated forms of the aniline derivative in the gas phase.[11][12] Solvation models, such as the Polarizable Continuum Model (PCM), are then applied to account for the solvent's effect, which is crucial for accurate predictions.[4][12]
Comparative Data Analysis
Cross-validation involves comparing the values obtained from these experimental and computational protocols. The goal is to develop computational models with high predictive accuracy, often measured by the coefficient of determination (R²) for external test sets and the cross-validated R² (q²) for internal validation.[2][13]
Below is a summary table illustrating the type of data generated in such comparative studies for the pKa of various aniline derivatives.
| Aniline Derivative | Experimental pKa | Computational Method | Predicted pKa | Mean Absolute Error (MAE) | Reference |
| Aniline | 4.63 | HF/6-31G | 4.59 | 0.04 | [12] |
| 4-Methylaniline | 5.08 | B3LYP/6-31G | 5.12 | 0.04 | [12] |
| 4-Chloroaniline | 3.98 | B3LYP/6-31+G* (Pauling) | 3.89 | 0.09 | [11] |
| 4-Nitroaniline | 1.02 | IEFPCM/B3LYP/6-31G | 1.11 | 0.09 | [11] |
| 3-Ethylaniline | 4.71 | IEFPCM/MP2/6-31+G* | 4.63 | 0.08 | [11] |
Note: The computational methods and basis sets can vary significantly between studies, affecting the accuracy of predictions. The data shown is illustrative of the comparisons made in the literature.
Similarly, studies on the toxicity of aniline derivatives have successfully developed QSAR models. For instance, models predicting acute toxicity to fish have shown that hydrophobicity is a key determining property.[14] Consensus regression models for toxicity prediction have achieved high predictive accuracy with q² values ranging from 0.74 to 0.77 and external evaluation R² values between 0.79 and 0.81.[2]
Conclusion
The cross-validation of experimental and computational data is an indispensable practice in the study of aniline derivatives. It allows for the development and refinement of robust in silico models that can predict a wide range of properties, from physicochemical characteristics like pKa and lipophilicity to biological activities like toxicity.[1][4] These validated models, in turn, accelerate the drug discovery process and aid in the risk assessment of chemicals by reducing the time, cost, and ethical concerns associated with extensive animal testing, aligning with the 3Rs principle (Reduction, Replacement, and Refinement).[2] By critically comparing computational predictions with high-quality experimental data, researchers can build a reliable framework for designing the next generation of pharmaceuticals and safer chemical products.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. researchgate.net [researchgate.net]
- 10. Modelling methods and cross-validation variants in QSAR: a multi-level analysis$ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the QSAR models for toxicity and biodegradability of anilines and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
The Activating Influence of Electron-Donating Groups on Aniline Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of the aniline ring towards electrophilic aromatic substitution is profoundly influenced by the nature of the substituents it carries. This guide provides a comprehensive comparison of the effects of electron-donating groups (EDGs) on the reactivity of aniline, supported by experimental data, detailed protocols, and mechanistic insights.
Executive Summary
Electron-donating groups significantly enhance the reactivity of the aniline ring towards electrophilic attack. This activation effect is primarily due to the ability of these groups to increase the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance and inductive effects. This increased nucleophilicity facilitates faster reaction rates in electrophilic substitution reactions such as halogenation and nitration. This guide presents a quantitative comparison of the activating effects of common EDGs, namely methyl (-CH₃) and methoxy (-OCH₃) groups, on the reactivity of aniline.
Comparative Analysis of Aniline Reactivity
The activating effect of electron-donating groups on the reactivity of aniline in electrophilic aromatic substitution is well-established. The amino group (-NH₂) itself is a potent activating group, directing incoming electrophiles to the ortho and para positions. The introduction of additional EDGs further enhances this reactivity.
Quantitative Data on Halogenation Rates
A study on the kinetics of halogenation of aniline and its derivatives provides a clear quantitative measure of the activating effect of a methyl group. The order of reactivity for the chlorination of aniline and toluidine isomers has been reported as follows:
Table 1: Relative Reactivity of Anilines in Halogenation [1]
| Compound | Relative Rate of Reaction |
| p-Toluidine | > |
| o-Toluidine | > |
| Aniline |
Note: This qualitative relationship indicates that the presence of an electron-donating methyl group increases the rate of halogenation compared to unsubstituted aniline.
Quantitative Data on Nitration Product Distribution
Direct nitration of aniline is often complicated by the strong acidic conditions, which can lead to the formation of the anilinium ion, a meta-directing species, and significant oxidation of the starting material.[2][3] Protecting the amino group via acetylation allows for a more controlled reaction that overwhelmingly favors the para-substituted product.
However, the product distribution from the direct nitration of aniline provides insight into the directing effects. Under strongly acidic conditions, a significant amount of the meta-isomer is formed due to the protonation of the amino group.
Table 2: Product Distribution in the Direct Nitration of Aniline [2]
| Product | Yield (%) |
| p-Nitroaniline | ~51 |
| m-Nitroaniline | ~47 |
| o-Nitroaniline | ~2 |
Mechanistic Insights
The enhanced reactivity of substituted anilines with electron-donating groups can be explained by their electronic effects on the stability of the intermediate carbocation (arenium ion) formed during electrophilic aromatic substitution.
Signaling Pathway of Electrophilic Aromatic Substitution on Aniline
The following diagram illustrates the general mechanism of electrophilic aromatic substitution on an aniline derivative with an electron-donating group (EDG). The EDG stabilizes the positive charge in the arenium ion intermediate through resonance and/or inductive effects, thereby lowering the activation energy of the reaction and increasing the reaction rate.
References
GC-MS Characterization of 4-Methoxy-N,N-dimethylaniline and its Potential Byproducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Methoxy-N,N-dimethylaniline and its potential process-related impurities, primarily its demethylated analogues, using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail the experimental data, analytical protocols, and visual representations of the analytical workflow to aid in the identification and characterization of these compounds.
Quantitative Data Comparison
The following table summarizes the key GC-MS data for this compound and its potential demethylation products, 4-methoxy-N-methylaniline and 4-methoxyaniline. It is important to note that the retention times are approximate and can vary based on the specific GC-MS instrument, column, and analytical conditions. The mass spectral data, however, provides a more definitive fingerprint for each compound.
| Compound | Structure | Molecular Weight ( g/mol ) | Retention Time (min) | Key Mass Spectral Fragments (m/z) and Relative Intensities |
| This compound | 151.21 | ~10-12 | 151 (M+, 100%) , 136 (80%), 121 (40%), 108 (30%), 77 (25%)[1] | |
| 4-Methoxy-N-methylaniline | 137.18 | ~8-10 | 137 (M+, 100%) , 122 (70%), 108 (50%), 92 (30%), 77 (20%) | |
| 4-Methoxyaniline | 123.15 | ~7-9 | 123 (M+, 100%) , 108 (85%), 80 (40%), 65 (30%), 53 (20%)[2] |
Note: The mass spectral data for this compound and 4-Methoxyaniline are based on the NIST WebBook database.[1][2] The data for 4-methoxy-N-methylaniline is based on typical fragmentation patterns for N-methylated anilines.
Experimental Protocols
A robust GC-MS method is crucial for the effective separation and identification of this compound and its related substances. The following protocol is a representative method for the analysis of aromatic amines.
Synthesis of this compound (Eschweiler-Clarke Reaction)
A common method for the synthesis of this compound is the Eschweiler-Clarke reaction, which involves the reductive amination of 4-methoxyaniline (p-anisidine). This process can sometimes result in the incomplete methylation, leading to the formation of 4-methoxy-N-methylaniline as a byproduct.
Procedure:
-
To a round-bottom flask, add 4-methoxyaniline, an excess of formaldehyde (aqueous solution, e.g., 37%), and formic acid.
-
Heat the mixture to reflux (approximately 100°C) for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and make it alkaline by adding a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
GC-MS Analysis Protocol
This protocol outlines a general procedure for the GC-MS analysis of the synthesized this compound and the identification of potential byproducts.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary Column: A non-polar or medium-polarity column is typically used, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless or split (e.g., 10:1)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
Sample Preparation:
-
Dissolve a small amount of the synthesized product in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection into the GC-MS system.
Visualizations
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the synthesis of this compound to its characterization by GC-MS.
Caption: Workflow from synthesis to GC-MS characterization.
Signaling Pathway: Electron Ionization Fragmentation
The diagram below illustrates the general fragmentation pathway of this compound in the mass spectrometer's ion source.
Caption: Fragmentation of this compound.
References
The Hammett Equation: A Quantitative Guide to Predicting the Reactivity of Substituted Anilines
For researchers, scientists, and drug development professionals, understanding and predicting the chemical reactivity of substituted anilines is crucial for designing novel molecules with desired properties. The Hammett equation offers a powerful and enduring tool for this purpose, providing a quantitative measure of the electronic influence of substituents on the reactivity of the aniline moiety. This guide provides an objective comparison of the Hammett constants for various substituents, presents supporting experimental data, and explores alternative predictive models.
The reactivity of the amino group in aniline is highly sensitive to the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its nucleophilicity and basicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to reduced reactivity. The Hammett equation, a cornerstone of physical organic chemistry, formalizes this relationship.[1][2]
The Hammett Equation: A Linear Free-Energy Relationship
The Hammett equation is expressed as:
log(k/k₀) = ρσ or log(K/K₀) = ρσ
where:
-
k or K is the rate or equilibrium constant for a reaction of a substituted aniline.
-
k₀ or K₀ is the rate or equilibrium constant for the reaction of unsubstituted aniline.
-
σ (sigma) is the substituent constant , which depends on the nature and position (meta or para) of the substituent and is independent of the reaction.
-
ρ (rho) is the reaction constant , which is dependent on the reaction type and conditions but independent of the substituent.
A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction.[3]
Hammett Substituent Constants (σ) and their Impact on Aniline Basicity (pKa)
The basicity of an aniline, as quantified by its pKa value, is a direct reflection of the electron density on the amino nitrogen. The Hammett equation can be effectively used to correlate the pKa values of substituted anilines with their respective substituent constants.
Below is a table summarizing the Hammett constants (σp for para-substituents and σm for meta-substituents) for a range of common substituents and their corresponding experimental pKa values for para-substituted anilines.
| Substituent (para-) | Hammett Constant (σp) | pKa | Substituent (meta-) | Hammett Constant (σm) |
| -NH₂ | -0.66[4] | 6.08[4] | -NH₂ | -0.16 |
| -OH | -0.37 | 5.50 | -OH | 0.12 |
| -OCH₃ | -0.27[4] | 5.34[4] | -OCH₃ | 0.12 |
| -CH₃ | -0.17[4] | 5.08[4] | -CH₃ | -0.07 |
| -H | 0.00[4] | 4.60[4] | -H | 0.00 |
| -F | 0.06 | 4.65 | -F | 0.34 |
| -Cl | 0.23[4] | 3.98[4] | -Cl | 0.37 |
| -Br | 0.23[4] | 3.91[4] | -Br | 0.39 |
| -I | 0.18 | 3.78 | -I | 0.35 |
| -COCH₃ | 0.50 | 2.17 | -COCH₃ | 0.38 |
| -CN | 0.66[4] | 1.74[4] | -CN | 0.56 |
| -NO₂ | 0.78[4] | 1.00[4] | -NO₂ | 0.71 |
| -SO₂CH₃ | 0.72 | 1.56 | -SO₂CH₃ | 0.64 |
| -CF₃ | 0.54 | 3.52 | -CF₃ | 0.43 |
Note: Hammett constants are compiled from various sources.[4][5] pKa values are for the conjugate acid of the aniline in water at or near 25°C.
The data clearly illustrates that substituents with negative σ values (EDGs) lead to higher pKa values (stronger bases), while those with positive σ values (EWGs) result in lower pKa values (weaker bases).
Visualizing the Hammett Relationship
The linear relationship between the logarithm of the relative reaction rate or equilibrium constant and the Hammett substituent constant can be visualized in a Hammett plot.
Figure 1. A representative Hammett plot illustrating the correlation between substituent constants (σ) and the basicity (log(K/K₀)) of substituted anilines.
Experimental Protocol for Determining pKa of Substituted Anilines
The pKa values of substituted anilines are typically determined experimentally using potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration Method:
-
Preparation of Solutions: A standard solution of a strong acid (e.g., HCl) and a solution of the substituted aniline of known concentration are prepared in a suitable solvent (often water or a mixed aqueous-organic solvent system).
-
Titration: The aniline solution is titrated with the standard acid solution.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is constructed by plotting the pH against the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the aniline has been protonated (the half-equivalence point).
Comparison with Alternative Predictive Models: Quantum Chemical Parameters
While Hammett constants have proven remarkably successful, they are empirical in nature.[6][7] With the advancement of computational chemistry, quantum chemical parameters offer a viable, and in some cases, superior alternative for predicting chemical reactivity.[8][9]
Several quantum chemical descriptors have been shown to correlate well with the pKa values of substituted anilines, including:
-
Natural Charge on the Amino Nitrogen (Qn): This parameter quantifies the electron density localized on the nitrogen atom.
-
Minimum Electrostatic Potential (Vmin): This represents the most negative electrostatic potential on the molecular surface, often located near the nitrogen lone pair.
-
Minimum Average Local Ionization Energy (ĪS,min): This parameter reflects the energy required to remove an electron from the most reactive site on the molecular surface.
Studies have shown that these quantum chemical indices can provide correlations with experimental pKa values that are as good as, or even slightly better than, those obtained using Hammett constants.[6][7] This is particularly true for polysubstituted anilines where the additivity of Hammett constants may not be perfectly accurate.
Figure 2. A comparison of the workflows for predicting aniline reactivity using the Hammett equation versus quantum chemical methods.
Limitations of the Hammett Equation
Despite its broad utility, the Hammett equation has limitations:[2]
-
Ortho-Substituents: The standard Hammett treatment does not apply to ortho-substituents due to steric effects and direct field effects that are not accounted for in the σo values.
-
Non-linear Relationships: In some cases, a Hammett plot may exhibit non-linearity, which can indicate a change in the reaction mechanism or the rate-determining step as the substituent is varied.[1]
-
Through-Resonance: For reactions involving strong resonance interactions between the substituent and the reaction center, standard σ values may not be adequate. Modified substituent constants, such as σ⁺ and σ⁻, have been developed to address these situations.
Conclusion
The Hammett equation remains a powerful and widely used tool for the quantitative prediction of the reactivity of substituted anilines. Its simplicity and the extensive compilation of substituent constants make it an invaluable resource for chemists in academia and industry. However, for more complex systems or for a deeper, first-principles understanding of substituent effects, quantum chemical parameters provide a robust and increasingly accessible alternative. The choice of predictive model will ultimately depend on the specific application, the desired level of accuracy, and the available computational resources.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. global.oup.com [global.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. afit.edu [afit.edu]
- 8. Comparison of quantum chemical parameters and Hammett constants in correlating pK(a) values of substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Methoxy-N,N-dimethylaniline: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-Methoxy-N,N-dimethylaniline is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. All waste transfers should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Nitrile or neoprene gloves. Always consult the manufacturer's chemical resistance guide.[2] |
| Protective Clothing | A flame-resistant lab coat should be worn and properly fastened.[2] |
| Respiratory Protection | If dust or vapors are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1][2] |
Disposal Protocol for this compound
The primary method for the disposal of this compound is through a licensed professional waste disposal service, often involving incineration.[1] Do not dispose of this chemical down the drain or with general laboratory trash.
Step 1: Waste Collection and Segregation
-
Container Selection : Use a designated, compatible, and clearly labeled hazardous waste container. Polyethylene containers are generally suitable. The container must have a secure, tight-fitting lid.[2]
-
Labeling : The container must be clearly marked with "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Segregation : While this compound is not a halogenated compound, it is good practice to segregate it from other waste streams, such as halogenated solvents or strong acids, to prevent unintended reactions.[2][3]
Step 2: Spill Management and Cleanup
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Minor Spills (within a chemical fume hood) :
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill using an inert material such as vermiculite, sand, or a commercial absorbent.[2]
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[1][2][4]
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[2]
-
Report the incident to your institution's Environmental Health and Safety (EHS) department.[2]
-
-
Major Spills (outside a chemical fume hood) :
Step 3: Waste Storage and Labeling
-
Secure Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2][3]
-
Secondary Containment : It is best practice to place the waste container within a larger, chemically resistant secondary container to mitigate leaks or spills.[2]
-
Hazardous Waste Tag : Once the container is full or ready for collection, complete a hazardous waste tag as per your institution's guidelines. This tag typically includes information about the waste generator, the contents of the container, and associated hazards.[2]
Step 4: Final Disposal
-
Professional Disposal : Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed professional waste disposal company.[1]
-
Disposal Method : The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Materials : Dispose of any contaminated packaging, gloves, or other materials as you would the unused product.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Methoxy-N,N-dimethylaniline
Essential Safety and Handling Guide for 4-Methoxy-N,N-dimethylaniline
This guide provides immediate and essential safety protocols for handling this compound (CAS No. 701-56-4) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity, Category 4: Harmful if swallowed.[1]
-
Acute Inhalation Toxicity, Category 4: Harmful if inhaled.[1]
-
Skin Corrosion/Irritation, Category 2: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation, Category 2: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure, Category 3: May cause respiratory irritation.[1][2]
Quantitative Safety Data
While specific quantitative safety data for this compound is limited, the following tables provide available data and information for structurally similar compounds to guide risk assessment.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Appearance | White to light yellow powder or crystal. |
| Storage Temperature | Room temperature, in a dry, well-ventilated place.[2][3] |
Toxicological Data
No specific LD50 data is available for this compound. The following data is for a structurally similar compound, 4-Amino-N,N-dimethylaniline.
| Endpoint | Value | Species |
| LD50 Oral | 30 mg/kg | Mouse |
Occupational Exposure Limits
No specific occupational exposure limits have been established for this compound. The following data is for the related compound N,N-Dimethylaniline and should be used as a reference for control measures.
| Organization | TWA | STEL |
| OSHA (PEL) | 5 ppm | - |
| NIOSH (REL) | 5 ppm | 10 ppm |
| ACGIH (TLV) | 5 ppm | 10 ppm |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent all routes of exposure.
| Protection Type | Recommended Equipment | Specifications and Purpose |
| Eye and Face Protection | Chemical safety goggles and face shield | Goggles must conform to EN166 or NIOSH standards. A face shield should be worn over goggles when there is a risk of splashing.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | No specific breakthrough time data is available. Inspect gloves before each use and dispose of them immediately after contamination or at the end of a task. Use proper glove removal technique to avoid skin contact.[2] |
| Body Protection | Chemical-resistant lab coat or coveralls | To prevent skin contact. |
| Respiratory Protection | NIOSH-approved respirator | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[2] For higher-level protection or in poorly ventilated areas, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge.[2] |
Operational and Disposal Plans
Safe Handling Protocol
Adherence to the following step-by-step protocol is crucial for minimizing exposure during the handling of this compound.
-
Preparation:
-
Work in a properly functioning and certified chemical fume hood.
-
Cover the work surface with disposable absorbent pads.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting work.
-
Don all required personal protective equipment.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the chemical fume hood.
-
Use a dedicated, clean spatula for transferring the solid material.
-
Handle the compound gently to avoid creating dust.
-
Close the container tightly immediately after use.
-
-
Dissolution:
-
Add solvent to the vessel containing the compound slowly to prevent splashing.
-
If necessary, use gentle agitation (e.g., magnetic stirrer) to aid dissolution.
-
Keep the container covered as much as possible during this process.
-
-
Post-Handling:
-
Decontaminate all equipment and the work surface thoroughly.
-
Properly dispose of all contaminated disposable materials.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up the absorbed material and place it in a sealed container for disposal.[2] Do not let the product enter drains.[2] |
Storage and Disposal Plan
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids, acid chlorides, acid anhydrides, and oxidizing agents.[2] Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2] Contact a licensed professional waste disposal service.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
